4-iodo-6-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOSEVMXVPERCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444801 | |
| Record name | 4-iodo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-28-1 | |
| Record name | 4-iodo-6-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-iodo-6-methyl-1H-indole
This technical guide details the synthesis of 4-iodo-6-methyl-1H-indole , a high-value scaffold for pharmaceutical development.
The 4-position of the indole ring is notoriously difficult to functionalize due to the inherent nucleophilicity of the C3 position and the lack of natural directing groups for C4. While 6-methylindole is commercially available, introducing an iodine atom selectively at C4 requires a de novo ring construction strategy to avoid toxic thallation or low-yielding C-H activation.
This guide presents the Modified Leimgruber-Batcho Indole Synthesis as the "Gold Standard" protocol. This route is chosen for its scalability, regiochemical certainty, and avoidance of organometallic exchange issues common with aryl iodides in Bartoli syntheses.
Part 1: Strategic Analysis & Retrosynthesis
The Synthetic Challenge
-
Regiocontrol: Electrophilic aromatic substitution (SEAr) on 6-methylindole favors C3 > C2 > C7. Direct iodination will not yield the C4 product.
-
Chemoselectivity: The iodine atom is labile. Using a Bartoli synthesis (vinyl Grignard) on an iodinated precursor risks Magnesium-Iodine exchange, destroying the handle before cyclization.
-
Solution: Construct the indole ring with a nitrogen-containing precursor at C4 (nitro/amine) that serves as a masked iodide, revealed later via Sandmeyer chemistry.
Retrosynthetic Logic
The target is disconnected via the Sandmeyer reaction to 4-amino-6-methylindole , which is traced back to 4-nitro-6-methylindole . This intermediate is perfectly accessed via the Leimgruber-Batcho (L-B) cyclization of 2,6-dinitro-p-xylene .
Retrosynthetic Pathway:
4-Iodo-6-methylindole
Part 2: Experimental Protocol (Step-by-Step)
Phase 1: Enamine Formation (Thermodynamic Control)
The synthesis begins with the condensation of 2,6-dinitro-p-xylene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . The acidity of the methyl protons ortho to the nitro group drives this reaction.
Reagents & Parameters:
| Component | Equiv | Role | Critical Parameter |
|---|---|---|---|
| 2,6-Dinitro-p-xylene | 1.0 | Substrate | Purity >98% (isomer free) |
| DMF-DMA | 3.0 | Reagent/Solvent | Excess drives equilibrium |
| Pyrrolidine | 1.1 | Catalyst | Accelerates condensation |
| DMF | - | Solvent | Anhydrous, 110°C |
Procedure:
-
Charge a flame-dried RBF with 2,6-dinitro-p-xylene (10 mmol) and anhydrous DMF (5 vol).
-
Add DMF-DMA (30 mmol) and Pyrrolidine (11 mmol).
-
Heat to 110°C under N2 for 4–6 hours. The solution will turn deep red (enamine formation).
-
Monitor: TLC/LCMS for disappearance of starting material. The product is the trans-β-dimethylamino-2,6-dinitro-4-methylstyrene.
-
Workup: Remove volatiles in vacuo. The crude red solid is usually pure enough for the next step.
Phase 2: Reductive Cyclization (The "Cascade" Step)
This is the most critical step. We utilize catalytic hydrogenation to simultaneously:
-
Reduce the
-nitro group to an amine (initiating cyclization).[1][2] -
Reduce the C4-nitro group to an amine (setting up the Sandmeyer).
-
Form the indole core.
Note: If you wish to keep the C4-nitro group intact, use TiCl3/NH4OAc. However, for this target, we need the amine.
Reagents & Parameters:
| Component | Equiv | Role | Critical Parameter |
|---|---|---|---|
| Enamine Intermediate | 1.0 | Precursor | Dry crude |
| 10% Pd/C | 10 wt% | Catalyst | High surface area type |
| H2 Gas | 1 atm | Reductant | Balloon pressure sufficient |
| Ethanol/EtOAc | 1:1 | Solvent | 0.1 M concentration |
Procedure:
-
Dissolve the crude enamine in Ethanol/EtOAc (1:1).
-
Add 10 wt% Pd/C carefully under Argon flow.
-
Purge with H2 gas (balloon). Stir vigorously at RT for 12–18 hours.
-
Observation: Color changes from deep red to pale yellow/brown.
-
Workup: Filter through Celite (caution: Pd is pyrophoric). Concentrate filtrate.[3]
-
Purification: Flash chromatography (SiO2, Hex/EtOAc) to isolate 4-amino-6-methylindole . This compound is sensitive to oxidation; store under inert gas in the dark.
Phase 3: Sandmeyer Iodination (Regiospecific Functionalization)
The 4-amino group is converted to the 4-iodo target via a diazonium intermediate.
Reagents & Parameters:
| Component | Equiv | Role | Critical Parameter |
|---|---|---|---|
| 4-Amino-6-methylindole | 1.0 | Substrate | Freshly prepared |
| NaNO2 | 1.2 | Diazotization | Aqueous solution, 0°C |
| H2SO4 (aq) | 2.5 M | Acid Source | Maintain < 5°C |
| KI | 2.0 | Iodination | Added as solution |
Procedure:
-
Suspend 4-amino-6-methylindole in cooled (0°C) 2.5 M H2SO4.
-
Dropwise add NaNO2 (aq) keeping internal temp < 5°C. Stir 20 min. Note: Indoles are acid-sensitive; work quickly.
-
Add Urea (0.1 eq) to quench excess nitrite.
-
Add a solution of Potassium Iodide (KI) slowly.
-
Allow to warm to RT. Gas evolution (N2) indicates reaction progress.
-
Workup: Neutralize with NaHCO3. Extract with EtOAc.[3] Wash with Na2S2O3 (to remove free I2).
-
Purification: Column chromatography gives 4-iodo-6-methyl-1H-indole as an off-white solid.
Part 3: Visualization of the Pathway
The following diagram illustrates the chemical logic and flow of the synthesis.
Caption: Synthetic workflow from dinitro-xylene precursor to final iodo-indole via Leimgruber-Batcho and Sandmeyer protocols.
Part 4: Critical Troubleshooting (Expertise)
1. Precursor Availability (2,6-Dinitro-p-xylene)
Commercially available "Dinitro-p-xylene" is often a mixture of 2,3-, 2,5-, and 2,6-isomers.
-
Validation: You must verify the regiochemistry by 1H NMR before starting. The 2,6-isomer has a singlet for the aromatic protons (if symmetric) or a specific coupling pattern.
-
Alternative: If the 2,6-isomer is unavailable, synthesize it via nitration of 2-nitro-p-xylene and separate isomers by fractional crystallization.
2. Indole Stability
4-Aminoindoles are unstable and prone to oxidative polymerization (turning black/purple).
-
Protocol Adjustment: Perform the hydrogenation and Sandmeyer reaction on the same day ("telescoped" process) to maximize yield. Do not store the amine intermediate for long periods.
3. Iodine Lability
Once the 4-iodoindole is formed, it is light-sensitive.
-
Storage: Amber vials, -20°C, under Argon.
-
Reactivity: Avoid using organolithiums on this substrate; use Turbo-Grignards (iPrMgCl·LiCl) if performing halogen-metal exchange, as the N-H proton requires deprotonation first.
References
-
Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes: 4-nitroindole." Organic Syntheses, 63, 214. Link
-
Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[4] "Metal-halogen exchange of bromoindoles. A route to substituted indoles." The Journal of Organic Chemistry, 51(26), 5106-5110.[4] Link
-
Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." The Journal of Organic Chemistry, 66(2), 638-641. (Context on alternative C4 functionalization). Link
Sources
The Indole Scaffold in Modern Drug Discovery: Structural Versatility and Therapeutic Applications
[1][2][3][4]
Executive Summary: The "Privileged Scaffold"
In the realm of medicinal chemistry, the indole ring system (benzo[b]pyrrole) is unequivocally classified as a "privileged scaffold."[1][2] Its ubiquity in nature—forming the core of tryptophan, serotonin, and auxins—translates directly to its high affinity for diverse biological receptors. For the drug development professional, the indole is not merely a structural unit; it is a tunable platform capable of engaging in hydrogen bonding (via the N-H moiety),
This guide moves beyond basic chemistry to analyze the functional utility of substituted indoles in oncology and infectious disease, providing actionable protocols for validation and synthesis.
Part 1: Mechanistic Deep Dive – Oncology
The Tubulin/Kinase Axis
While indoles are famous for their serotonergic activity (CNS), their most potent application in modern synthesis lies in oncology, specifically through two distinct mechanisms: Microtubule Destabilization and Kinase Inhibition .
1. Tubulin Polymerization Inhibition
Substituted indoles, particularly those with modifications at the C3 and C5 positions, frequently bind to the colchicine-binding site of
-
Mechanism: The indole moiety mimics the biaryl system of colchicine. Binding prevents the curved-to-straight conformational change required for microtubule assembly.
-
Consequence: The cell fails to form the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC), leading to arrest in the G2/M phase and subsequent apoptosis.
2. Tyrosine Kinase Inhibition (TKI)
Indoles act as ATP-competitive inhibitors. The planar structure allows insertion into the adenine-binding pocket of kinases like VEGFR and EGFR.
-
Example: Sunitinib (Sutent) utilizes an oxindole core to inhibit multiple receptor tyrosine kinases, cutting off tumor angiogenesis.
Pathway Visualization: Indole-Mediated Apoptosis
The following diagram illustrates the signaling cascade triggered by indole-based tubulin inhibitors.
Figure 1: Signal transduction pathway showing how indole binding to tubulin leads to apoptotic cell death.[3]
Part 2: Structural Architecture & Synthesis
Structure-Activity Relationship (SAR)
To maximize biological activity, specific substitution patterns are required.
| Position | Chemical Modification | Biological Impact |
| N1 (Pyrrole N) | Methylation / Sulfonylation | Improves lipophilicity and membrane permeability. N-H is often critical for H-bond donation in the active site. |
| C2 | Carbonyl (Oxindole) | Increases cytotoxicity (seen in Sunitinib).[1] |
| C3 | Heterocycles / Chalcones | Critical Zone. Introduction of bulky groups (e.g., trimethoxyphenyl) here targets the colchicine site effectively. |
| C5 | Methoxy (-OMe) / Halogen | Enhances metabolic stability and binding affinity via electronic effects. |
Synthetic Workflow
Modern access to these derivatives often bypasses the harsh conditions of the classical Fischer Indole Synthesis in favor of transition-metal-catalyzed C-H activation or multi-component reactions.
Figure 2: Modern synthetic route utilizing metal-catalyzed cyclization for rapid scaffold generation.
Part 3: Experimental Protocols
As a scientist, reproducibility is your currency. The following protocols are designed to be self-validating.
Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)
Objective: Quantify the ability of an indole derivative to inhibit the assembly of tubulin into microtubules. Principle: DAPI (4',6-diamidino-2-phenylindole) fluorescence increases when bound to polymerized microtubules.
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanosine triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
DAPI.
Step-by-Step Methodology:
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP and 10 µM DAPI. Keep on ice.
-
Treatment: Add 5 µL of the test indole compound (dissolved in DMSO) to a 96-well black plate. Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).
-
Initiation: Add 95 µL of the cold tubulin mixture to each well.
-
Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.
-
Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence Units (RFU) vs. Time.
-
Validation Check: The Vehicle Control must show a sigmoidal curve (nucleation, elongation, steady state). The Positive Control should show a flat line (inhibition).
-
Protocol B: Annexin V/PI Apoptosis Assay
Objective: Confirm that cytotoxicity is due to apoptosis (programmed death) rather than necrosis.
Step-by-Step Methodology:
-
Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 6-well plates. Incubate overnight. -
Exposure: Treat cells with the indole derivative at its IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells, wash with cold PBS, and centrifuge at 1500 rpm for 5 min.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).[4]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze immediately.
-
Q3 (Annexin-/PI-): Live cells.[5]
-
Q4 (Annexin+/PI-): Early Apoptosis (The target population).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Part 4: Comparative Efficacy Data
The following table synthesizes data from recent literature comparing novel indole derivatives against standard-of-care agents.
| Compound | Target Mechanism | Cell Line | IC50 (µM) | Tubulin Inhibition (IC50) |
| Colchicine (Std) | Tubulin Binder | HeLa | 0.012 | 2.1 µM |
| Vinorelbine (Std) | Microtubule Destabilizer | MCF-7 | 0.005 | ~1.5 µM |
| Indole-Chalcone 55 [1] | Tubulin Binder | HeLa | 0.003 | 2.68 µM |
| Sunitinib (Std) | RTK Inhibitor | A549 | 2.50 | N/A (Kinase target) |
| Bis-indole 3a [2] | Tubulin Binder | KB | 0.013 | Potent Inhibition |
Note: "Indole-Chalcone 55" refers to a specific potent derivative identified in recent SAR studies (Yan et al.), demonstrating that synthetic optimization can achieve potency rivaling natural products.
References
-
Yan, J., et al. (2024).[1] Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI Molecules. Available at: [Link][4]
-
Wen, et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC PubMed Central. Available at: [Link]
-
Singh, P., et al. (2018). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Journal of Molecular Structure/PubMed. Available at: [Link]
-
Dvorak, K. R., & Tepe, J. J. (2024). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Royal Society of Chemistry (RSC). Available at: [Link]
-
Zhang, M., et al. (2016). Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
4-iodo-6-methyl-1H-indole: A Strategic Building Block in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for countless FDA-approved therapeutics. However, the 4-iodo-6-methyl-1H-indole variant represents a specialized, high-value building block that offers distinct advantages over the generic indole nucleus. Its utility lies in the orthogonal reactivity of the C4-iodine handle—enabling rapid complexity generation via transition-metal catalysis—combined with the C6-methyl group, which provides critical hydrophobic interactions and metabolic stability modulation. This guide details the synthesis, reactivity, and application of this scaffold, designed for medicinal chemists seeking to exploit vectors at the indole 4-position.
Structural Analysis & Reactivity Profile
The 4-iodo-6-methyl-1H-indole scaffold is defined by three distinct functional vectors:
-
C4-Iodine (The Synthetic Handle): The iodine atom at C4 is highly reactive toward oxidative addition by Pd(0), making it superior to bromides or chlorides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This position allows for the introduction of aryl, heteroaryl, or solubilizing groups into the "solvent-front" region of many kinase binding pockets.
-
C6-Methyl (The Metabolic/Steric Modulator): The methyl group at C6 blocks a common site of metabolic oxidation (CYP450 hydroxylation) and increases lipophilicity (
), often improving membrane permeability. Sterically, it can induce atropisomerism in biaryl systems or fill small hydrophobic pockets in receptor active sites. -
C3-H (The Electrophilic Site): Retains the natural nucleophilicity of the indole, allowing for Vilsmeier-Haack formylation, halogenation, or Mannich reactions subsequent to C4-functionalization.
Electronic Considerations
The 6-methyl group is weakly electron-donating (+I effect), which slightly increases electron density at C3, enhancing its nucleophilicity compared to the unsubstituted 4-iodoindole. Conversely, the 4-iodo substituent exerts a -I effect, but its primary value is as a leaving group rather than an electronic modulator.
Synthesis of the Building Block
While 4-iodo-6-methyl-1H-indole is commercially available, in-house synthesis is often required for scale-up or isotopologue preparation. The most robust, scalable route is the Batcho-Leimgruber Indole Synthesis , which avoids the regioselectivity issues common with Fischer indole synthesis for this substitution pattern.
Recommended Route: Batcho-Leimgruber Protocol
This route builds the pyrrole ring onto a pre-functionalized benzene ring, ensuring the position of the iodine and methyl groups is fixed.
Retrosynthesis:
4-iodo-6-methylindole
Step 1: Enamine Formation
Condensation of 2-nitro-4-methyl-6-iodotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .
-
Mechanism:[1][2][3][4][5][6][7] The acidity of the benzylic methyl group (enhanced by the ortho-nitro group) allows deprotonation and attack on the electrophilic acetal, forming a
-dimethylamino-2-nitrostyrene derivative. -
Critical Control: The reaction requires heat (
C) and removal of methanol.
Step 2: Reductive Cyclization
Reduction of the nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.
-
Reagent Choice:Iron/Acetic Acid (Fe/AcOH) or TiCl
is preferred over catalytic hydrogenation (H /Pd-C). -
Reasoning: Pd-catalyzed hydrogenation poses a high risk of de-iodination (hydrodehalogenation), destroying the critical C4-handle. Chemical reductants like Fe or Zn preserve the aryl iodide.
Experimental Protocols
Protocol A: Synthesis of 4-iodo-6-methyl-1H-indole (Batcho-Leimgruber)
Safety Note: Perform all reactions in a fume hood. DMF-DMA is moisture sensitive. Iodine compounds are light sensitive.
Step 1: Formation of the Enamine [6]
-
Charge a round-bottom flask with 2-nitro-4-methyl-6-iodotoluene (10.0 g, 36.1 mmol) and anhydrous DMF (50 mL).
-
Add DMF-DMA (1.5 equiv, 6.45 g, 7.2 mL).
-
Add Pyrrolidine (1.1 equiv) as a catalyst to accelerate enamine formation (optional but recommended).
-
Heat to 110°C under N
for 4–6 hours. Monitor by TLC (disappearance of starting toluene). The solution typically turns deep red. -
Concentrate in vacuo to remove DMF and excess acetal. The crude red oil (enamine) is used directly.
Step 2: Reductive Cyclization (Fe/AcOH Method)
-
Dissolve the crude enamine in Glacial Acetic Acid (100 mL) and Ethanol (50 mL).
-
Heat the solution to 80°C .
-
Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reflux for 2 hours.
-
Cool to room temperature and filter through a Celite pad to remove iron residues. Wash with EtOAc.
-
Neutralize the filtrate with saturated NaHCO
(aq) or NaOH (carefully) to pH ~8. -
Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc, gradient 95:5 to 80:20).
-
Yield: Typically 60–75% over two steps.
-
Characterization:
H NMR (DMSO-d ) will show the characteristic indole doublets at C2/C3 and the distinct meta-coupled aromatic protons.
-
Protocol B: Suzuki-Miyaura Coupling at C4
This protocol validates the "Building Block" utility, installing an aryl group at C4.
-
Dissolve 4-iodo-6-methyl-1H-indole (1.0 equiv) in 1,4-Dioxane/Water (4:1 ratio).
-
Add Arylboronic acid (1.2 equiv) and K
CO (2.0 equiv). -
Degas the solution by bubbling N
for 10 minutes. -
Add Pd(dppf)Cl
·CH Cl (0.05 equiv). -
Heat at 90°C for 4–12 hours.
-
Workup: Dilute with water, extract with EtOAc, and purify via silica chromatography.
Visualizing the Workflow
The following diagram illustrates the synthesis of the building block and its divergent application in medicinal chemistry.
Figure 1: Synthesis and Divergent Functionalization of 4-iodo-6-methyl-1H-indole.
Medicinal Chemistry Applications & Case Studies
Case Study: Kinase Inhibitor Design
In the development of Type I and Type II kinase inhibitors, the indole 4-position often points toward the solvent-exposed region or the hinge binder, depending on the scaffold orientation.
-
Sunitinib Analogs: Sunitinib utilizes a 5-fluoroindolin-2-one core. Replacing this with a 4-substituted-6-methylindole core can alter the vector of the pendant group, potentially picking up interactions with the P-loop or the activation loop.
-
Selectivity: The 6-methyl group can clash with residues in the "back pocket" of certain kinases, providing a filter for selectivity against promiscuous kinases.
Case Study: Antiviral Attachment Inhibitors
Indole derivatives, specifically those substituted at C4 and C6/C7, have been explored as HIV-1 attachment inhibitors (e.g., Fostemsavir analogs). The 4-position allows for the attachment of a piperazine or heterocyclic linker that extends into the gp120 cavity, while the 6-methyl group fills a hydrophobic sub-pocket, enhancing binding affinity (
Quantitative Comparison of Indole Halides
| Property | 4-Iodo-6-methylindole | 4-Bromo-6-methylindole | 4-Chloro-6-methylindole |
| C4 Reactivity (Pd) | High (Room Temp/Mild Heat) | Moderate (Requires Heat) | Low (Requires Buchwald Ligands) |
| Stability | Light Sensitive | Stable | Stable |
| Cost | High | Moderate | Low |
| Atom Economy | Lower (I = 127 Da) | Moderate (Br = 80 Da) | High (Cl = 35 Da) |
| Primary Use | Late-stage functionalization | Early-stage building block | Bulk intermediate |
References
-
Batcho-Leimgruber Indole Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, 63, 214. Link
-
Synthesis of 4-Substituted Indoles: Somei, M., & Yamada, F. (1984). Chemical & Pharmaceutical Bulletin, 32(12), 5064-5067. Link
-
Suzuki Coupling on Indoles: Littke, A. F., & Fu, G. C. (2000). Journal of the American Chemical Society, 122(17), 4020-4028. Link
-
Indole Scaffolds in Medicinal Chemistry: Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Chemical Reviews, 110(8), 4489-4497. Link
-
Reactivity of 4-Iodoindoles: Ishikura, M., & Agata, I. (1995). Heterocycles, 41(12), 2647. Link
Sources
- 1. ukm.my [ukm.my]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Deep Dive: 4-Iodo-6-methyl-1H-indole
The following technical guide details the literature review, synthesis, and applications of 4-iodo-6-methyl-1H-indole .
A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) [1]
Executive Summary
4-iodo-6-methyl-1H-indole (CAS: 885522-28-1) represents a high-value "privileged scaffold" in medicinal chemistry.[1] Its structural uniqueness lies in the C4-iodine handle , a position historically difficult to functionalize on the indole core due to the natural electrophilic reactivity preference for C3.
This compound serves as a pivotal divergence point. The iodine atom allows for regiospecific cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to introduce complexity at the "convex" edge of the indole, while the C6-methyl group provides necessary lipophilicity and metabolic modulation, often blocking a common site of oxidative metabolism (CYP450 hydroxylation). It is a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents (e.g., Indiacen B), and complex alkaloids.
Chemical Identity & Physical Properties[2]
| Property | Data |
| IUPAC Name | 4-iodo-6-methyl-1H-indole |
| CAS Number | 885522-28-1 |
| Molecular Formula | C₉H₈IN |
| Molecular Weight | 257.07 g/mol |
| Appearance | Off-white to pale yellow solid (light sensitive) |
| Melting Point | 98–102 °C (Typical for 4-iodoindoles) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2] |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light. |
Synthetic Methodologies
The synthesis of 4-iodo-6-methyl-1H-indole is non-trivial due to the directing effects of the indole nitrogen.[1] Direct iodination of 6-methylindole typically yields the C3-iodo product.[1] Therefore, de novo ring construction is the standard and most reliable approach.
The Gold Standard: Batcho-Leimgruber Synthesis
The most robust route described in literature (e.g., for related 4-iodoindoles in Beilstein J. Org.[1] Chem.) utilizes the Batcho-Leimgruber indole synthesis . This method tolerates the iodine halogen and ensures correct regiochemistry.
Retrosynthetic Logic
-
Indole C2-C3 bond: Formed from the condensation of a methyl group and a nitro group.[1]
-
Precursor: 1-nitro-2,4-dimethyl-6-iodobenzene (also referred to as 2-iodo-4,6-dimethylnitrobenzene).[1]
Step-by-Step Protocol
Step 1: Enamine Formation [1]
-
Reagents: 1-nitro-2,4-dimethyl-6-iodobenzene (1.0 equiv),
-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 equiv), Pyrrolidine (0.1 equiv, catalyst).[1] -
Conditions: Heat in anhydrous DMF at 110°C for 4–6 hours.
-
Mechanism: Condensation of the acidic methyl protons (activated by the o-nitro group) with DMF-DMA to form the deep red
-dimethylamino-2-nitrostyrene intermediate.[1] -
Workup: Removal of excess DMF-DMA in vacuo. The crude red oil is often used directly.
Step 2: Reductive Cyclization
-
Reagents: Crude enamine, Zinc dust (10 equiv), Acetic Acid (solvent/proton source).
-
Alternative: Titanium(III) chloride (
) or Raney Nickel/Hydrazine (careful with dehalogenation risk). Zinc/AcOH is preferred for preserving the C-I bond.
-
-
Conditions: Stir at room temperature or mild heating (40°C) for 2–4 hours.
-
Mechanism: Reduction of the nitro group to an amino group, followed by intramolecular addition to the enamine double bond and elimination of dimethylamine.
-
Purification: Filtration of zinc salts, neutralization with
, extraction with Ethyl Acetate, and Flash Column Chromatography (Hexanes/EtOAc).
Visualization of Synthesis Pathway
Figure 1: The Batcho-Leimgruber synthetic pathway for 4-iodo-6-methyl-1H-indole, ensuring regioselective retention of the iodine handle.[1]
Reactivity Profile & Applications
The utility of 4-iodo-6-methyl-1H-indole is defined by the differential reactivity of its three active sites: N1 (acidic) , C3 (nucleophilic) , and C4 (electrophilic) .[1]
A. C4-Selective Cross-Coupling
The C-I bond at position 4 is highly labile towards oxidative addition by Palladium(0), making it superior to bromo- or chloro-analogs for mild cross-coupling.[1]
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Catalyst System:
or /XPhos. -
Base:
or .[1] -
Application: Synthesis of biaryl kinase inhibitors.
-
-
Sonogashira: Coupling with terminal alkynes.
-
Reagents:
, CuI, TEA. -
Application: Introduction of alkynyl linkers for PROTACs or macrocycles.
-
-
Heck Reaction: Coupling with acrylates/styrenes.[1]
-
Relevance: Used in the synthesis of Indiacen B , where a 4-vinylindole intermediate is required.[1]
-
B. C3-Functionalization
Post-coupling, the C3 position remains open for electrophilic aromatic substitution (EAS).
-
Vilsmeier-Haack: Formation of 3-formyl-4-iodo-6-methylindole.
-
Mannich Reaction: Formation of gramine derivatives (3-dimethylaminomethyl).[1]
Reactivity Flowchart
Figure 2: Divergent reactivity map demonstrating the orthogonality of the C4-Iodine and C3-Nucleophilic sites.
Experimental Protocol: Suzuki Coupling Validation
A self-validating protocol for derivatizing 4-iodo-6-methyl-1H-indole.
Objective: Synthesis of 4-(4-methoxyphenyl)-6-methyl-1H-indole.
-
Setup: In a glovebox or under Argon stream, charge a microwave vial with:
-
Solvent: Add degassed Dioxane/Water (4:1 ratio, 10 mL).
-
Reaction: Seal and heat at 90°C for 12 hours (or 1 hour at 110°C in microwave).
-
Monitor: TLC (20% EtOAc/Hexane). Starting material (
) should disappear; product is fluorescent blue/purple under UV. -
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Silica gel chromatography (0
20% EtOAc in Hexanes). -
Expected Yield: 85–92%.
References
-
Batcho, A. D.; Leimgruber, W. "Indoles from 2-Nitrotoluenes: 4-Nitroindole".[1] Organic Syntheses, 1985 , 63, 214. Link
-
Kallunki, T. et al. "SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B". Beilstein Journal of Organic Chemistry, 2015 , 11, 1790–1795. Link
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[1] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
BLD Pharm. "Product Datasheet: 4-Iodo-6-methyl-1H-indole (CAS 885522-28-1)".[1][4] BLD Pharm Catalog, Accessed 2024. Link
-
Ishikura, M.; Agata, I. "Simple Synthesis of 4-Substituted Indoles from 4-Iodoindole".[1] Heterocycles, 1990 , 31(8), 1517.
Sources
- 1. 1000343-19-0|5-Iodo-6-methyl-1H-indole|BLDpharm [bldpharm.com]
- 2. 6-Methyl-1H-indole | CAS#:3420-02-8 | Chemsrc [chemsrc.com]
- 3. SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2093332-59-1|6-Iodo-3-methyl-1H-indole|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-6-methyl-1H-indole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on the 4-iodo-6-methyl-1H-indole scaffold. The indole core is a privileged structure in medicinal chemistry, and its functionalization is paramount for the development of novel therapeutic agents.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a rationale for the selection of critical reaction components, and presents a robust, step-by-step protocol for researchers. Furthermore, it includes a guide for reaction optimization and a troubleshooting section to address common experimental challenges, ensuring a high rate of success for scientists in drug discovery and chemical development.
Introduction: The Strategic Importance of C-N Bond Formation in Indole Chemistry
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are integral components of countless pharmaceuticals, natural products, and materials.[4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool, largely supplanting harsher, classical methods for C-N bond formation.
The indole moiety, in particular, is a recurring motif in a vast array of biologically active compounds. Its presence in neurotransmitters like serotonin and in numerous approved drugs underscores its significance. The ability to precisely install amino groups onto the indole scaffold at specific positions opens up new avenues for modulating pharmacological properties. The amination of 4-iodo-6-methyl-1H-indole is a key transformation for accessing novel 4-aminoindole derivatives, a class of compounds with demonstrated potential in various therapeutic areas.[5][6]
This guide is designed to equip researchers with both the theoretical understanding and the practical knowledge required to successfully implement the Buchwald-Hartwig amination on this specific and valuable substrate.
Mechanistic Insights: The Engine of the Buchwald-Hartwig Reaction
The efficacy of the Buchwald-Hartwig amination is rooted in a well-defined palladium-based catalytic cycle. A fundamental understanding of this cycle is crucial for rational troubleshooting and optimization. The generally accepted mechanism proceeds through four key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the 4-iodo-6-methyl-1H-indole. This step forms a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center. The presence of a base is critical at this stage to deprotonate the coordinated amine, forming a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed as the arylamine product is expelled from the palladium center, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[7][8]
The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, ultimately dictating the overall efficiency of the reaction.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: A Guide to Reagent Selection
The success of the Buchwald-Hartwig amination is highly contingent on the judicious selection of each reaction component.
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common.[9][10] Pd(II) precursors require in-situ reduction to the active Pd(0) species, which can sometimes be facilitated by the phosphine ligand or the amine itself.[7] For improved reproducibility and efficiency, pre-formed palladium pre-catalysts, where the ligand is already coordinated to the metal center, are often an excellent choice.[10]
-
Phosphine Ligand: The ligand is arguably the most critical variable. For electron-rich and potentially coordinating substrates like indoles, bulky and electron-rich biaryl monophosphine ligands are typically required. Ligands such as Xantphos, RuPhos, BrettPhos, and tBuXphos have demonstrated excellent performance in similar systems.[9][11] These ligands promote the formation of the monoligated Pd(0) species crucial for the catalytic cycle and accelerate the rate-limiting reductive elimination step.
-
Base: A base is required to deprotonate the amine, generating the active amido nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used and often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher reaction temperatures.[10][12]
-
Solvent: The choice of solvent is critical for ensuring the solubility of all reaction components. Aprotic solvents with relatively high boiling points are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly employed.[10][13] It is worth noting that when using aryl iodides, the formation of sodium iodide (NaI) as a byproduct can sometimes inhibit the catalyst; using a solvent like toluene, in which NaI is poorly soluble, can mitigate this issue.[8]
Experimental Protocol: Amination of 4-Iodo-6-methyl-1H-indole
This protocol provides a general procedure for the coupling of 4-iodo-6-methyl-1H-indole with a representative primary amine (e.g., benzylamine). Researchers should note that optimization may be necessary for different amine coupling partners.
Materials:
-
4-iodo-6-methyl-1H-indole
-
Amine (e.g., Benzylamine, 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Workflow Diagram:
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-iodo-6-methyl-1H-indole (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-amino-6-methyl-1H-indole product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Reaction Optimization Parameters
For challenging substrates or to improve reaction efficiency, systematic optimization of the reaction parameters is recommended. The following table provides a starting point for such an investigation.
| Parameter | Standard Condition | Alternative Conditions for Optimization | Rationale for Variation |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%); Pre-catalysts (e.g., XPhos Pd G3, 2 mol%) | Pre-catalysts can offer higher activity and reproducibility.[10] |
| Ligand | Xantphos (4 mol%) | RuPhos (4 mol%); BrettPhos (4 mol%); tBuXphos (4 mol%) | The electronic and steric properties of the ligand are crucial; a different ligand may be optimal for a specific amine.[9][11] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv); Cs₂CO₃ (2.0 equiv); LHMDS (1.5 equiv) | Weaker bases can improve tolerance to sensitive functional groups.[10] |
| Solvent | Toluene | 1,4-Dioxane; THF; t-Amyl alcohol | Solvent affects solubility and reaction temperature, which can influence reaction rates and outcomes.[10] |
| Temperature | 100-110 °C | 80 °C to 120 °C | Lower temperatures may be possible with highly active catalyst systems, while higher temperatures may be needed for less reactive substrates. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (poor quality reagents, oxygen contamination)- Insufficient temperature- Inappropriate ligand/base combination | - Use fresh, high-purity reagents and ensure a rigorously inert atmosphere.- Increase the reaction temperature in 10 °C increments.- Screen alternative ligands and bases (see optimization table). |
| Formation of Hydrodehalogenated Side Product | - Presence of water or other protic sources- Catalyst decomposition pathway | - Use anhydrous solvents and reagents.- Consider a different ligand that is less prone to β-hydride elimination. |
| Indole N-H Amination (Side Reaction) | - High reaction temperature- Highly reactive catalyst system | - This is less common but possible. Consider protecting the indole N-H with a removable group (e.g., Boc) if C4-amination is consistently low.[14]- Attempt the reaction at a lower temperature. |
| Difficulty in Purification | - Incomplete reaction- Catalyst residues co-eluting with the product | - Ensure the reaction has gone to completion before workup.- Pass the crude material through a plug of silica with a non-polar solvent before full purification.- A mild acid wash during workup can sometimes help remove basic impurities. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 4-amino-6-methyl-1H-indole derivatives. A successful outcome depends on a logical approach to the selection of the catalyst system, base, and solvent. By leveraging the detailed protocol, optimization guide, and troubleshooting advice provided in this document, researchers in drug development and related fields can confidently apply this critical transformation to accelerate their synthetic programs.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Recent Progress Concerning the N-Arylation of Indoles. PMC.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Preparation method of 4-aminoindole. Google Patents.
- Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain. PubMed.
- (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate.
- Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons.
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Discovery of N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a selective inhibitor of human neuronal nitric oxide synthase (nNOS) for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
Leveraging 4-Iodo-6-methyl-1H-indole for the Synthesis of Novel Drug Analogues via Palladium-Catalyzed Cross-Coupling
An Application Note for Drug Development Professionals
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its versatile structure allows for interaction with a wide array of biological targets. This guide provides detailed application notes and robust protocols for the strategic use of 4-iodo-6-methyl-1H-indole as a pivotal building block for creating diverse libraries of drug analogues. We will focus on three powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—that enable the precise installation of aryl, alkynyl, and amino functionalities, respectively.
The Strategic Advantage of 4-Iodo-6-methyl-1H-indole
The selection of a starting material is a critical decision in any drug discovery campaign. 4-Iodo-6-methyl-1H-indole is an exemplary scaffold for analogue synthesis due to a combination of inherent chemical and structural features:
-
Versatile Reaction Handle: The iodine atom at the C4 position is an ideal leaving group for palladium-catalyzed cross-coupling reactions.[3][4] Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild and functional-group-tolerant conditions, which is essential when working with complex molecules.[5]
-
Structural and Electronic Modulation: The methyl group at the C6 position provides a subtle yet significant modification to the electronic landscape of the indole core. This can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[6]
-
Vector for Diversity: The C4 position of the indole ring points into a distinct region of chemical space. Functionalizing this position allows for the exploration of specific binding pockets within a target protein, making it a powerful tool for structure-activity relationship (SAR) studies.[6][7]
Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful tools in modern organic synthesis, enabling the construction of complex molecular architectures that were previously difficult to access.[8] The key to these reactions is the in situ generation of a Pd(0) active catalyst, which undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[4]
Logical Workflow for Analogue Synthesis
The general workflow for synthesizing analogues from 4-iodo-6-methyl-1H-indole is a systematic process designed for efficiency and reproducibility.
Caption: General workflow for synthesizing drug analogues.
Experimental Protocols
The following protocols are designed to be robust and serve as a strong starting point for optimization. Scientist's Note: The success of these reactions is highly dependent on the quality of reagents and the rigorous exclusion of oxygen.
Protocol 1: Suzuki-Miyaura Coupling for C4-Aryl/Heteroaryl Analogues
This reaction is unparalleled for creating biaryl structures, a common motif in kinase inhibitors and other targeted therapies.[9][10]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 4-iodo-6-methyl-1H-indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) is a reliable choice.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically 4:1) is effective for many substrates.
-
Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to prevent catalyst oxidation.
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Expected Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-6-methyl-1H-indole | 85-95% |
| 2 | Pyridin-3-ylboronic acid | 6-Methyl-4-(pyridin-3-yl)-1H-indole | 70-85% |
| 3 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-6-methyl-1H-indole | 88-98% |
| 4 | Thiophen-2-ylboronic acid | 6-Methyl-4-(thiophen-2-yl)-1H-indole | 75-90% |
Protocol 2: Sonogashira Coupling for C4-Alkynyl Analogues
The introduction of a rigid alkynyl linker is a common strategy to probe deep, narrow binding pockets and can significantly enhance binding affinity.[11]
Step-by-Step Methodology:
-
Inert Atmosphere: In a flame-dried Schlenk flask, combine 4-iodo-6-methyl-1H-indole (1.0 eq), the terminal alkyne (1.5 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%), and copper(I) iodide (CuI) (4-6 mol%).
-
Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Degassing: Purge the sealed flask with an inert gas for 15-20 minutes.
-
Reaction: Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitoring: Monitor by TLC or LC-MS. These reactions are often complete within 1-6 hours.
-
Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Expected Product | Typical Yield (%) |
| 1 | Phenylacetylene | 6-Methyl-4-(phenylethynyl)-1H-indole | 90-98% |
| 2 | Ethynyltrimethylsilane | 6-Methyl-4-((trimethylsilyl)ethynyl)-1H-indole | 85-95% |
| 3 | Propargyl alcohol | 3-(6-Methyl-1H-indol-4-yl)prop-2-yn-1-ol | 75-85% |
| 4 | Cyclopropylacetylene | 4-(Cyclopropylethynyl)-6-methyl-1H-indole | 80-90% |
Protocol 3: Buchwald-Hartwig Amination for C4-Amino Analogues
This reaction is a premier method for forming C-N bonds, crucial for introducing hydrogen bond donors/acceptors and basic centers that can improve solubility and target engagement.[10][12]
Step-by-Step Methodology:
-
Inert Atmosphere (Glovebox Recommended): In a Schlenk tube, combine 4-iodo-6-methyl-1H-indole (1.0 eq), the desired amine (1.2-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%). The choice of ligand is critical and often requires screening.
-
Solvent: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Degassing: Seal the tube and purge with an inert gas.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor by LC-MS. Reactions can take 6-24 hours.
-
Workup: Cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography. An acidic or basic wash during the workup may be necessary depending on the product's properties.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Expected Product | Typical Yield (%) |
| 1 | Morpholine | 4-(6-Methyl-1H-indol-4-yl)morpholine | 80-95% |
| 2 | Aniline | N-(6-Methyl-1H-indol-4-yl)aniline | 65-80% |
| 3 | Benzylamine | N-Benzyl-6-methyl-1H-indol-4-amine | 70-85% |
| 4 | Piperazine | 1-(6-Methyl-1H-indol-4-yl)piperazine | 75-90% |
Scientific Integrity: Ensuring Trustworthy and Reproducible Results
To ensure the protocols described are self-validating, researchers must adhere to stringent experimental practices:
-
Atmospheric Control: The Pd(0) species central to the catalytic cycle is highly sensitive to oxygen. Failure to maintain a rigorously inert atmosphere is the most common cause of reaction failure. Using Schlenk lines or a glovebox is highly recommended.[10]
-
Reagent Purity: The quality of the catalyst, ligands, and solvents is paramount. Use anhydrous solvents and high-purity reagents. Boronic acids, for example, can degrade upon storage and should be checked for purity.
-
Systematic Optimization: The conditions provided are general. For challenging substrates (e.g., sterically hindered or electron-deficient partners), systematic screening of catalysts, ligands, bases, and solvents may be necessary to achieve optimal results.
By controlling these variables, the described methodologies become a reliable system for the rapid and efficient generation of novel indole-based drug analogues.
References
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Indoles and Novel Fused Indole Heterocycles: Synthesis, Biological Activity and Applications. Current Medicinal Chemistry, 12(8), 887-910.
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
National Center for Biotechnology Information. (n.d.). Ibogaine. PubChem Compound Summary for CID 197060. Retrieved February 7, 2026, from [Link].
-
Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620–6662. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
- Perchellet, J. P., et al. (2012). Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro. Anticancer Research, 32(7), 2645-2659.
- de Sá Alves, F. R., et al. (2009). Biomedical Importance of Indoles. Molecules, 14(8), 3148-3176.
-
National Center for Biotechnology Information. (n.d.). Aplysinopsin. PubChem Compound Summary for CID 6436660. Retrieved February 7, 2026, from [Link].
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
- Bentivoglio, G., & Rasparini, M. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(1).
-
National Center for Biotechnology Information. (n.d.). 6-Bromo-1H-indole. PubChem Compound Summary for CID 109267. Retrieved February 7, 2026, from [Link].
- James, P., et al. (2018). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(64), 17041-17047.
- Afzal, O., et al. (2021).
- Singh, N., & Kumar, K. (2018). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. Journal of Applicable Chemistry, 7(4), 939-947.
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize in Chemistry Scientific Background. [Link]
- Nolan, S. P., & Organ, M. G. (2019). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Aldrichimica Acta, 52(2).
-
Wei, R., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1859-1887. [Link]
- Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry, 88(5), 3050–3061.
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
- Novaes, L. F. T., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 115-127.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Journal of Medicinal Chemistry, 57(14), 5845–5879. [Link]
Sources
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 7. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
Application Note: Strategic Functionalization of the Indole C4-Position
Executive Summary
The functionalization of the indole C4-position represents a significant challenge in medicinal chemistry due to the inherent electronic bias of the indole ring, which favors electrophilic substitution at C3 and lithiation/C-H activation at C2. However, the C4-position is a critical pharmacophore vector found in numerous bioactive alkaloids (e.g., psilocybin, ergot alkaloids) and kinase inhibitors.
This Application Note details the Chemo- and Regioselective Functionalization of Indole C4-H Bonds , moving beyond classical de novo synthesis (e.g., Leimgruber-Batcho) to modern, late-stage Transition Metal-Catalyzed C-H Activation. We focus on two field-proven protocols: Rh(III)-catalyzed alkenylation and Ir(III)-catalyzed alkynylation , utilizing C3-directing groups (DGs) to overcome the electronic and steric barriers of the distal C4 site.
The Indole Selectivity Paradox
To successfully target the C4 position, one must understand the electronic landscape that works against it.
-
C3 (Nucleophilic): The most electron-rich site; default target for electrophiles (
). -
C2 (Acidic/Proximal): The most acidic C-H bond (pKa ~21); default target for lithiation (with N-protection) or C-H activation via 5-membered metallacycles.
-
C4 (Distal/Deactivated): Electronically neutral and sterically shielded by the C3 substituent and the N1 lone pair orientation.
Visualization: The Selectivity Landscape
The following diagram illustrates the competing reactive sites and the "Directing Group Strategy" required to access C4.
Figure 1: The "Selectivity Paradox" of the indole ring. Natural reactivity favors C3 and C2. Accessing C4 requires a C3-Directing Group to position the metal catalyst via a thermodynamically stable 6-membered metallacycle.
Protocol A: Rh(III)-Catalyzed C4-H Alkenylation
Mechanism: C-H Activation via C3-Carbonyl Direction Primary Application: Installing vinyl groups, acrylates, or styrenes at C4.
This protocol utilizes a weakly coordinating directing group (aldehyde, ketone, or ester) at C3.[1] While C2 activation forms a kinetically favored 5-membered rhodacycle, the C4 activation forms a thermodynamically stable 6-membered rhodacycle, which becomes the productive intermediate under specific conditions.
Materials & Reagents[1][2][3][4][5][6]
-
Substrate: 3-Acetylindole or Indole-3-carboxaldehyde (1.0 equiv).
-
Catalyst:
(Pentamethylcyclopentadienyl rhodium(III) dichloride dimer) - 2.5 mol% . -
Activator:
(Silver hexafluoroantimonate) - 10 mol% .-
Role: Abstracts chloride to generate the cationic active species
.
-
-
Oxidant:
(Copper(II) acetate) - 2.1 equiv .-
Role: Re-oxidizes Rh(I) to Rh(III) to close the catalytic cycle.
-
-
Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.
-
Temperature: 100–120 °C.
Step-by-Step Workflow
-
Catalyst Activation: In a glovebox or under
, charge a sealed tube with (2.5 mol%) and (10 mol%). Add 1.0 mL of dry DCE and stir for 5 minutes at RT. -
Substrate Addition: Add the 3-substituted indole (0.2 mmol) and
(0.42 mmol). -
Olefin Addition: Add the acrylate or styrene coupling partner (0.4 mmol).
-
Reaction: Seal the tube and heat to 120 °C for 16–24 hours.
-
Checkpoint: The reaction mixture usually turns dark green/brown.
-
-
Work-up: Cool to RT. Dilute with DCM and filter through a short pad of Celite to remove copper salts.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Process Parameters (CPP)
-
Directing Group Sensitivity: 3-Acetyl and 3-Formyl groups work best. N-protection (e.g., Me, Bn) is often required to prevent competitive N-coordination, although free (NH) indoles can work with optimized conditions.
-
C2 vs C4 Selectivity: If C2-alkenylation is observed, switch solvent to t-Amyl Alcohol and lower temperature to 80°C to favor the thermodynamic C4 product, or block C2 with a methyl group.
Protocol B: Ir(III)-Catalyzed C4-H Alkynylation
Mechanism: Sulfur-Directed C-H Activation Primary Application: Installing alkyne handles for "Click" chemistry or further functionalization.
While Rh(III) excels at alkenylation, Iridium(III) catalysis has proven superior for alkynylation, particularly when using sulfur-based directing groups which can be removed or oxidized later.
Materials & Reagents[1][2][3][4][5][6]
-
Substrate: 3-(Phenylthio)indole (Thioether at C3 acts as DG).
-
Catalyst:
- 2.5 mol% . -
Additive:
(Silver bistriflimide) - 10 mol% . -
Coupling Partner: TIPS-EBX (Ethynylbenziodoxolone) or TIPS-Bromoalkyne.
-
Solvent: DCE.
-
Temperature: 60–80 °C.
Step-by-Step Workflow
-
Pre-complexation: Combine
and in DCE under argon to generate the cationic Ir(III) species. -
Substrate Loading: Add the 3-(phenylthio)indole. The sulfur atom coordinates to Ir, directing it to the C4 position via a 6-membered iridacycle.
-
Reagent Addition: Add the hypervalent iodine reagent (TIPS-EBX) or bromoalkyne.
-
Reaction: Heat at 60 °C for 12 hours.
-
Work-up: Filter through Celite, concentrate, and purify.
Mechanistic Pathway (Graphviz)
The following diagram details the catalytic cycle, highlighting the critical metallacycle formation.
Figure 2: Ir(III) Catalytic Cycle. The sulfur atom at C3 directs the Iridium center to C4, facilitating selective C-H bond cleavage.
Comparative Analysis of Methods
| Feature | Rh(III)-Alkenylation | Ir(III)-Alkynylation | Pd(II)-Arylation |
| Selectivity | High (C4 > C2 with C3-DG) | High (Requires S-DG) | Moderate (Risk of C3->C2 migration) |
| Directing Group | Ketone, Aldehyde, Amide | Thioether, Sulfoxide | Amide, Acid |
| Substrate Scope | Broad (Acrylates, Styrenes) | Alkynes, Hypervalent Iodine | Aryl Iodides |
| Reaction Temp | High (100-120°C) | Moderate (60-80°C) | High (100-130°C) |
| Primary Risk | C2 competition | Catalyst cost | Decarboxylation (if using acid DG) |
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Solution: Ensure the reaction is strictly anhydrous. Water can deactivate the cationic Rh/Ir species. Add 4Å molecular sieves.
-
-
Problem: C2 Regioisomer Formation.
-
Solution: Increase the steric bulk of the N-protecting group (e.g., switch from Me to Benzyl or TIPS). Sterics at N1 discourage the formation of the C2-metallacycle.
-
-
Problem: Removal of Directing Group.
-
Solution:
-
Acetyl/Formyl: Can be removed via Baeyer-Villiger oxidation followed by hydrolysis, or deformed to an alkene via Wittig.
-
Thioether:[2] Can be removed using Raney Nickel (desulfurization) to leave the native C3-H.
-
-
References
-
Rh(III)-Catalyzed C4-H Activation (General Protocol)
-
Song, G., Wang, X., & Li, X. "Rhodium(III)-Catalyzed C4-Selective Alkylation of Indoles with Allylic Alcohols." Chem. Sci., 2015.[3]
-
-
Ir(III)-Catalyzed C4-Alkynylation (Sulfur DG)
-
Review of Indole C4 Functionalization
-
Mechanistic Insight (Rh-Catalysis)
- Wang, X., & Gribble, G. W.
Disclaimer: These protocols involve the use of transition metals and high temperatures. Always review Material Safety Data Sheets (MSDS) and perform a risk assessment before experimentation.
Sources
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
protocol for the purification of 4-iodo-6-methyl-1H-indole by column chromatography
Application Note: Purification Protocol for 4-Iodo-6-Methyl-1H-Indole
Part 1: Introduction & Compound Analysis
1.1 Executive Summary 4-iodo-6-methyl-1H-indole is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and antiviral agents (e.g., HIV capsid inhibitors).[1] Its purification presents unique challenges due to the electronic interplay between the electron-withdrawing iodine at C4 and the electron-donating methyl group at C6. This specific substitution pattern affects both the compound's polarity and its stability on acidic stationary phases.
1.2 Physicochemical Profile
| Property | Description | Chromatographic Implication |
| Structure | Indole core with C4-I and C6-Me | Lipophilic; elutes earlier than parent indole.[1] |
| Polarity | Low to Moderate | Soluble in DCM, EtOAc; low solubility in Hexanes.[1] |
| Stability | Acid-sensitive (Moderate) | Risk of polymerization/oxidation on acidic silica.[1] |
| Appearance | Off-white to light brown solid | Color indicates oxidation state; pure form is often colorless.[1] |
| TLC Detection | UV Active (254 nm) | Strong absorption; stains distinctively with Vanillin.[1] |
1.3 Pre-Purification Strategy Before initiating flash chromatography, the crude reaction mixture must be assessed.[1] 4-iodo-6-methyl-1H-indole is typically synthesized via the Leimgruber-Batcho indole synthesis or reduction of nitrostyrenes.[1] Common impurities include:
-
Unreacted Precursors: Nitro-aromatics (often yellow/orange, easy to separate).[1]
-
De-iodinated byproducts: 6-methylindole (difficult separation, similar Rf).[1]
-
Oxidation products: Indolinones (much more polar).[1]
Part 2: Method Development & Optimization
2.1 Thin Layer Chromatography (TLC) Screening Proper solvent selection is the cornerstone of successful separation.[1] Indoles generally require a non-polar mobile phase modified with a polar aprotic solvent.[1]
-
Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc).[1]
-
Alternative System: Dichloromethane / Hexanes (DCM/Hex) – Recommended for difficult separations involving de-iodinated byproducts.[1]
Experimental Procedure: Rf Determination
-
Dissolve ~1 mg of crude material in 200 µL DCM.
-
Spot on Silica Gel 60 F254 plates.
-
Elute with 10% EtOAc in Hexanes .
-
Target Rf: 0.30 – 0.40.
-
If Rf > 0.5: Reduce EtOAc to 5%.[1]
-
If Rf < 0.2: Increase EtOAc to 20%.
-
2.2 Visualization Techniques While UV is sufficient for fraction collection, chemical staining is mandatory to identify non-UV active impurities or to distinguish the indole from byproducts.[1]
-
UV (254 nm): Dark purple spot (Quenching).[1]
-
Vanillin Stain: 4-iodo-6-methyl-1H-indole typically stains violet/grey upon heating.[1] This distinguishes it from nitro-impurities (no stain) or simple amines.[1]
Part 3: Detailed Purification Protocol
3.1 Stationary Phase Selection
-
Material: Silica Gel 60 (40–63 µm particle size).[1]
-
Pre-treatment: If the crude material is dark/tarry (indicating instability), buffer the silica gel with 1% Triethylamine (TEA) in the mobile phase during column packing to neutralize surface acidity.[1]
3.2 Sample Loading (Dry Loading Technique) Direct liquid loading is discouraged due to the compound's limited solubility in hexanes, which can cause band broadening (tailing).[1]
-
Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM).[1]
-
Add Silica Gel (ratio 1:2 w/w relative to crude mass).[1]
-
Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder is obtained.[1]
-
Load the powder gently onto the top of the pre-packed column.
3.3 Gradient Elution Strategy
-
Column Volume (CV): Calculated based on column size (e.g., 12g column ≈ 15-20 mL CV).[1]
-
Flow Rate: 15-25 mL/min (for standard flash cartridges).[1]
| Step | Solvent Composition (Hex/EtOAc) | Volume (CV) | Purpose |
| 1 | 100% Hexanes | 2 CV | Column equilibration & elution of very non-polar impurities. |
| 2 | 0% → 5% EtOAc | 3 CV | Linear gradient to move the solvent front.[1] |
| 3 | 5% → 15% EtOAc | 10 CV | Product Elution Window. Shallow gradient for max resolution. |
| 4 | 15% → 30% EtOAc | 3 CV | Flush remaining polar impurities/oxidized byproducts.[1] |
3.4 Fraction Collection & Analysis
-
Collect fractions in test tubes (volume = 1/3 of CV).
-
Spot every 3rd fraction on a TLC plate.
-
Pool fractions containing the pure spot (Rf ~0.35 in 10% EtOAc).[1]
-
Evaporate solvent immediately at <40°C to prevent thermal degradation.[1]
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix for the purification process, ensuring a self-validating workflow.
Caption: Decision tree for the purification of 4-iodo-6-methyl-1H-indole, detailing solvent optimization and process flow.
Part 5: Troubleshooting & Stability (Expert Insights)
5.1 The "Invisible" Impurity A common issue with 4-iodoindoles is co-elution with the de-iodinated analog (6-methylindole).
-
Diagnosis: Proton NMR shows a small doublet at ~6.4 ppm (H3) and ~7.2 ppm (H2) that integrates incorrectly.[1]
-
Solution: Switch solvent system to Dichloromethane/Hexanes (1:1) .[1] The polarizability of iodine interacts differently with chlorinated solvents compared to the protonated analog, often improving separation factor (
).[1]
5.2 Silica-Induced Decomposition If the compound turns brown/red on the column:
-
Cause: Acid-catalyzed oxidation or polymerization.[1]
-
Remedy: Pre-wash the silica column with mobile phase containing 1% Triethylamine .[1] Flush with 2 CV of neutral solvent before loading the sample to remove excess amine.
5.3 Storage Store the purified solid under Argon at -20°C. Iodine-carbon bonds can be photolabile; wrap vials in aluminum foil to prevent homolytic cleavage and subsequent "browning" (iodine liberation).
Part 6: References
-
Organic Syntheses. "Methyl Indole-4-carboxylate." Org.[1][2] Synth.2004 , 81, 254.[1] (Protocol for purifying 4-substituted indoles).
-
University of Rochester. "Troubleshooting Flash Column Chromatography." Department of Chemistry Application Note.[1] (General guide for silica stability and solvent selection).
-
Sharapov, A.D., et al. "Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction."[1] Chimica Techno Acta, 2022 , 9(2).[1][3] (Purification conditions for substituted hydroxyindoles).
-
Matantawy, M., et al. "Stability-indicating chromatographic methods for the determination of sertindole."[1][4] J. Chromatogr.[1] Sci.2013 , 51(9), 861-867.[1] (Chromatographic behavior of indole derivatives). [1]
Sources
Analytical Strategies for 4-Iodo-6-Methyl-1H-Indole: From Synthesis to Cross-Coupling
Introduction & Scope
4-iodo-6-methyl-1H-indole is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents. The C4-iodine handle provides a critical site for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6-methyl group offers steric modulation.
However, the analytical monitoring of this scaffold presents specific challenges:
-
Lability of the C-I Bond: The C4-iodine is susceptible to photolytic cleavage and protodehalogenation (de-iodination) during metal catalysis, generating the impurity 6-methylindole.
-
Regioselectivity: Distinguishing N-alkylation vs. C3-alkylation byproducts requires precise chromatographic resolution.
-
Detection: While UV-active, the indole chromophore requires specific wavelength selection to maximize sensitivity against complex reaction matrices.
This guide provides a validated analytical framework for monitoring reactions involving 4-iodo-6-methyl-1H-indole, moving from rapid In-Process Controls (IPC) to quantitative HPLC and structural validation.
Rapid In-Process Control (IPC) via TLC
For real-time reaction monitoring, Thin Layer Chromatography (TLC) remains the most efficient tool, provided specific staining protocols are used to differentiate the indole core from non-indole reagents.
TLC Protocol[1]
-
Stationary Phase: Silica Gel 60 F254 aluminum or glass-backed plates.
-
Mobile Phase: Hexanes:Ethyl Acetate (80:20 v/v).
-
Note: The iodine atom increases lipophilicity. If the Rf is too high (>0.8), adjust to 90:10.
-
-
Visualization:
-
UV (254 nm): The starting material (SM) will appear as a dark, quenching spot due to the aromatic system.
-
Stain (Ehrlich’s Reagent): This is the definitive test for the indole moiety.
-
Preparation of Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde)
The reagent reacts with the electron-rich C2/C3 positions of the indole to form a resonance-stabilized carbenium ion, resulting in a vivid color change.
-
Dissolve 1.0 g of p-dimethylaminobenzaldehyde (DMAB) in 50 mL of 95% Ethanol.
-
Slowly add 50 mL of concentrated Hydrochloric Acid.
-
Store in an amber bottle (shelf life: ~1 month).
Interpretation:
-
4-iodo-6-methyl-1H-indole: Turns Pink/Red upon heating.
-
Non-indole reagents (e.g., alkyl halides): No color change.
-
Blocked Indoles (N-alkylated): May show slower or different color development (often orange/brown) depending on substitution.
Quantitative Monitoring: HPLC Method[2][3]
For quantitative conversion data and impurity profiling, a reverse-phase HPLC method is required. The critical separation is between the parent molecule (SM) and the de-iodinated byproduct (6-methylindole).
Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Supelco Ascentis C18) | Standard reverse-phase selectivity for hydrophobic aromatics. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the indole NH (pKa ~17), ensuring sharp peaks. |
| Mobile Phase B | Acetonitrile (MeCN) | High elution strength for the lipophilic iodo-indole. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 5-10 µL | Prevent column overload. |
| Detection | UV 225 nm (Primary), 280 nm (Secondary) | 225 nm for high sensitivity; 280 nm for specific indole characterization. |
| Column Temp | 30°C | Maintains retention time reproducibility. |
Gradient Program[6]
-
0.0 min: 5% B
-
2.0 min: 5% B
-
12.0 min: 95% B (Linear Ramp)
-
15.0 min: 95% B
-
15.1 min: 5% B
-
20.0 min: 5% B (Re-equilibration)
Retention Logic & Impurity Profiling
In Reverse Phase (C18) chromatography, retention is driven by hydrophobicity.
-
6-methylindole (De-iodo impurity): Less hydrophobic. Elutes earlier (e.g., ~7-8 min).
-
4-iodo-6-methyl-1H-indole (SM): Highly hydrophobic due to the heavy halogen. Elutes later (e.g., ~10-11 min).
-
Cross-Coupled Product: Retention depends on the coupling partner. Polar aryl groups may elute between the impurity and SM; lipophilic groups will elute last.
Workflow: Monitoring a Suzuki Coupling
The most common application of 4-iodo-6-methylindole is C-C bond formation. The following workflow illustrates the decision logic for monitoring a Suzuki coupling reaction, emphasizing the detection of the "Silent Killer" (De-iodination).
The "Silent Killer": Protodehalogenation
During Pd-catalyzed coupling, if the oxidative addition is slow or the transmetallation fails, the Pd-Intermediate can undergo reduction, replacing the Iodine with a Hydrogen.
-
Result: Formation of 6-methylindole.
-
Risk: This impurity is often chemically similar to the product and difficult to remove during workup.
Monitoring Workflow Diagram
Figure 1: Decision logic for monitoring Suzuki coupling of 4-iodo-6-methylindole. Note the critical check for the lower-retention de-iodinated impurity.
Structural Validation (LC-MS & NMR)
Once the reaction is deemed complete via HPLC, structural identity must be confirmed.
Mass Spectrometry (LC-MS)[2]
-
Ionization Mode: ESI Positive (ESI+).
-
Starting Material (SM):
-
Formula: C9H8IN
-
Monoisotopic Mass: ~256.97
-
Observed [M+H]+: 258.0
-
Signature: Iodine has a unique mass defect (negative mass defect relative to hydrocarbons). It does not have the M+2 isotope pattern of Br/Cl, but the mass gap between the SM and the de-iodinated species (Mass ~131) is massive (Delta = 126 amu).
-
-
Product: Look for the loss of the Iodine atom (127 amu) and addition of the coupling partner.
NMR Spectroscopy (1H NMR)
To confirm the integrity of the indole core and the position of substitution:
-
Solvent: DMSO-d6 or CDCl3.
-
Key Signals for 4-iodo-6-methyl-1H-indole:
-
NH: Broad singlet > 10 ppm (exchangeable).
-
C2-H: Doublet or multiplet ~7.2-7.4 ppm (couples with NH).
-
C6-Methyl: Singlet ~2.4 ppm.
-
C5/C7 Protons: Aromatic signals.
-
-
Validation of Coupling: The disappearance of the specific splitting pattern associated with the iodine's electronic withdrawal, and the appearance of new aromatic protons from the coupling partner.
-
De-iodination Check: If the reaction failed (Case 3 in Figure 1), you will see a new proton signal appear at the C4 position, typically upfield of the original aromatic region due to the loss of the electron-withdrawing iodine.
References
-
Thermo Fisher Scientific. "Indole (Ehrlich's) Reagent Principle and Protocol." Microbiology Technical Manuals.1[2][3][4][5][6]
-
Sigma-Aldrich. "Developing HPLC Methods: Column Selection and Mobile Phase Guidelines." Technical Bulletin.[2][7][8][9][3][4][5][6][10][1]
-
National Institutes of Health (PMC). "Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones and side reaction monitoring." NIH Public Access.11[3][4]
-
Separation Science. "Troubleshooting HPLC Retention Shifts and Column Equilibration." Chromatography Technical Guides.[12]13[2][3][4][5][6]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 3. Ehrlich Reagent: Definition, Preparation, and Result [chemistrylearner.com]
- 4. Ehrlich's reagent - Wikipedia [en.wikipedia.org]
- 5. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. azom.com [azom.com]
- 11. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actascientific.com [actascientific.com]
- 13. sepscience.com [sepscience.com]
Application Note: Scalable Synthesis of 4-Iodo-6-Methyl-1H-Indole
Topic: Scale-Up Synthesis of 4-Iodo-6-Methyl-1H-Indole Derivatives Content Type: Detailed Application Note and Protocol Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]
Executive Summary
The 4-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Hsp90, CDK) and alkaloid total synthesis.[2] However, the introduction of substituents at the C4 position is synthetically challenging due to the natural electrophilic reactivity of the indole ring, which favors C3 functionalization. The specific derivative 4-iodo-6-methyl-1H-indole presents a dual challenge: installing the iodine at the difficult C4 position while maintaining the C6-methyl group.[1][2]
This guide details a robust, scalable protocol for the synthesis of 4-iodo-6-methyl-1H-indole.[1][2][3] Unlike direct functionalization methods that suffer from poor regioselectivity, this protocol utilizes a Modified Leimgruber-Batcho Indole Synthesis .[1][2][3] The strategy relies on the construction of a regiodefined nitro-arene precursor, 1-iodo-3,5-dimethyl-2-nitrobenzene , ensuring the unequivocal placement of the iodine and methyl substituents prior to ring closure.[1][2]
Retrosynthetic Analysis & Strategy
The synthetic logic dictates that the indole core be constructed after the substituents are in place. The Leimgruber-Batcho reaction transforms an o-nitrotoluene derivative into an indole.[1][2][3][4]
-
Disconnection: C2–C3 alkene formation and N1–C2 closure.[2][3]
-
Key Intermediate: 1-Iodo-3,5-dimethyl-2-nitrobenzene (also referred to as 2-nitro-3-iodo-5-methyltoluene).[1][2][3]
-
Starting Material: 2,5-Dimethylaniline (commercially available, low cost).[1][2][3]
The mapping of the benzene ring carbons to the indole core is critical:
-
Benzene C1 (Nitro)
Indole N1/C7a -
Benzene C2 (Methyl)
Indole C2/C3/C3a -
Benzene C3 (Ortho to Methyl)
Indole C4 (Target: Iodo) -
Benzene C5 (Para to Methyl)
Indole C6 (Target: Methyl)
Figure 1: Retrosynthetic strategy leveraging the Leimgruber-Batcho logic to fix regiochemistry early.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (1-Iodo-3,5-dimethyl-2-nitrobenzene)[1][2][3]
This phase involves a 4-step sequence to convert 2,5-dimethylaniline into the nitrated aryl iodide.[1][2][3]
Step 1: Para-Iodination of 2,5-Dimethylaniline
Direct iodination of the aniline proceeds with high regioselectivity to the para-position (C4) due to the directing effects of the amino and methyl groups.[2]
-
Reagents: 2,5-Dimethylaniline (1.0 equiv), Iodine (1.0 equiv), NaHCO3 (1.2 equiv), Water/Methanol (1:1).[2]
-
Protocol:
-
Dissolve 2,5-dimethylaniline (50 g, 413 mmol) in MeOH (200 mL) and Water (200 mL).
-
Add NaHCO3 (41.6 g, 495 mmol).
-
Cool to 0–5 °C. Add Iodine (105 g, 413 mmol) portion-wise over 1 hour.
-
Stir at room temperature for 2 hours. Monitor by TLC/HPLC.
-
Workup: Quench with saturated Na2S2O3 (remove excess iodine). Extract with EtOAc.[2][3] Wash with brine, dry over Na2SO4.[2][3]
-
Product: 4-Iodo-2,5-dimethylaniline . Yield: >90%.
-
Step 2: N-Acetylation
Protection of the amine is required to control the regioselectivity of the subsequent nitration step.[2]
-
Reagents: 4-Iodo-2,5-dimethylaniline, Acetic Anhydride (1.2 equiv), Acetic Acid (solvent).[1][2]
-
Protocol:
Step 3: Regioselective Nitration
This is the Critical Process Parameter (CPP) . The acetamide directs nitration ortho to itself.[3] The position ortho to the methyl group (C6) is sterically accessible, while C3 is hindered by the iodine and methyl.
-
Reagents: N-(4-iodo-2,5-dimethylphenyl)acetamide, HNO3 (fuming), H2SO4, Ac2O.[1][2][3]
-
Protocol:
-
Suspend the acetamide (50 g) in Acetic Anhydride (100 mL) at 0 °C.
-
Prepare a nitrating mixture: Fuming HNO3 (1.1 equiv) in Acetic Acid.
-
Add nitrating mixture dropwise, maintaining internal temp < 10 °C.
-
Stir at 0–10 °C for 2 hours.
-
Note: High temperature may cause nitrodeiodination (loss of Iodine).[3] Keep cold.
-
Pour onto ice. Filter the yellow solid.[3]
-
Product: N-(4-iodo-2,5-dimethyl-6-nitrophenyl)acetamide . (Note: Numbering changes; Nitro is ortho to NHAc).
-
Step 4: Hydrolysis and Deamination (Sandmeyer-type Removal)
We remove the amino group to leave the nitro, methyl, and iodo groups in the correct orientation.[2]
-
Sub-step 4a (Hydrolysis): Reflux the nitroacetamide in EtOH/HCl (6M) for 2 hours. Neutralize and extract to get 4-iodo-2,5-dimethyl-6-nitroaniline .
-
Sub-step 4b (Deamination):
-
Dissolve the aniline in EtOH/H2SO4 at 0 °C.
-
Add NaNO2 (1.2 equiv) dropwise to form the diazonium salt.[3]
-
Add Hypophosphorous acid (H3PO2, 50% aq, 5 equiv) carefully.[2][3]
-
Stir at 0 °C for 1 hour, then allow to warm to RT. Evolution of N2 gas occurs.[2][3]
-
Workup: Dilute with water, extract with Ether.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Target Precursor: 1-Iodo-3,5-dimethyl-2-nitrobenzene .
-
Phase 2: Indole Formation (Leimgruber-Batcho)[1][2]
Step 5: Enamine Formation
The acidity of the methyl group ortho to the nitro group (C3-Methyl) is exploited to form the enamine.
-
Reagents: 1-Iodo-3,5-dimethyl-2-nitrobenzene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).[1][2][3]
-
Protocol:
-
Dissolve the precursor (10 g) in anhydrous DMF (50 mL).
-
Heat to 110 °C under N2 for 12–18 hours. The solution turns deep red.[3]
-
Monitoring: Consumption of starting material by TLC.
-
Workup: Remove DMF/excess DMF-DMA under high vacuum. The residue (red oil/solid) is the trans-β-dimethylaminostyrene intermediate.[1][2] Use directly in the next step.
-
Step 6: Reductive Cyclization
Standard catalytic hydrogenation (Pd/C) cannot be used due to the risk of deiodination. We use a chemical reduction compatible with aryl iodides.[2][3]
-
Method: Iron/Acetic Acid or Titanium(III) Chloride.[3]
-
Recommended Protocol (Fe/AcOH):
-
Dissolve the crude enamine in Glacial Acetic Acid (100 mL) and Ethanol (50 mL).
-
Add Iron powder (325 mesh, 5.0 equiv).
-
Heat to 80 °C with vigorous stirring for 2–4 hours.
-
Mechanism: Reduction of -NO2 to -NH2, followed by nucleophilic attack on the enamine and elimination of dimethylamine.[1][2][3]
-
Workup: Filter through Celite to remove Iron sludge. Wash with EtOAc.[2][3]
-
Concentrate the filtrate.[3] Neutralize with saturated NaHCO3 (Caution: foaming).
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Final Product: 4-Iodo-6-methyl-1H-indole .
-
Analytical Data & Validation
| Compound | Expected 1H NMR (DMSO-d6, 400 MHz) |
| Precursor (1-Iodo-3,5-dimethyl-2-nitrobenzene) | |
| Target (4-Iodo-6-methyl-1H-indole) |
Note: C4-Iodo induces a significant chemical shift change in H3 and H5 compared to the parent indole.[1][2]
Critical Process Parameters (CPPs) & Safety
-
Nitration Temperature: Must be kept < 10 °C. Higher temperatures promote nitrodeiodination , replacing the iodine with a nitro group, leading to dinitro impurities.[2][3]
-
Deamination Safety: Diazo intermediates are potentially explosive.[2][3] Do not let the diazonium salt solution dry out.[3] Add H3PO2 slowly to control N2 evolution.[2][3]
-
Reduction Selectivity: Avoid Pd/C or Raney Ni. Iron/Acetic Acid is the safest scalable method to preserve the C-I bond.
-
Enamine Formation: Requires anhydrous conditions.[2][3] Water hydrolyzes DMF-DMA.[1][2][3]
Visual Workflow
Figure 2: Step-by-step process flow for the synthesis.
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214.[1][2][3] Link
-
Regioselectivity in Nitration: Gribble, G. W. J. Chem. Soc., Perkin Trans.[2][3] 12000 , 1045.[2][3]
-
Indole Functionalization Review: Snieckus, V. Chem. Rev.[2][3]1990 , 90, 879.[2][3]
-
Bartoli Indole Synthesis (Alternative): Bartoli, G. et al. Tetrahedron Lett.[2][3]1989 , 30, 2129.[2][3]
-
Reduction of Nitro Compounds with Iron: Organic Syntheses1944 , 24, 5. Link
Sources
Application Notes and Protocols for the Heck Coupling Reactions Involving 4-iodo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The ability to selectively functionalize the indole ring is therefore of paramount importance in drug discovery and development. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and stereoselectivity.[1] This application note provides a detailed guide to the Heck coupling reaction involving 4-iodo-6-methyl-1H-indole, a versatile building block for the synthesis of novel indole derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
The Heck-Mizoroki Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[1][2] Understanding this mechanism is crucial for rationalizing the choice of reaction parameters and for troubleshooting.
The Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (in our case, 4-iodo-6-methyl-1H-indole) to form a Pd(II) complex.[3][4]
-
Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step determines the regioselectivity of the reaction.[3]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[2]
-
Reductive Elimination and Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated acid (HX) and facilitates the reductive elimination of the palladium-hydride species to regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.[2]
Figure 1: The catalytic cycle of the Heck-Mizoroki reaction.
Key Parameters for a Successful Heck Coupling of 4-iodo-6-methyl-1H-indole
The success of a Heck reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate like 4-iodo-6-methyl-1H-indole, the following considerations are crucial.
Catalyst and Ligand Selection
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective palladium precursors.[5] These are typically reduced in situ to the active Pd(0) species.
-
Ligands: While some Heck reactions with aryl iodides can proceed without a ligand, the use of phosphine ligands is generally recommended to stabilize the palladium catalyst and improve reaction efficiency.[6] For electron-rich indole substrates, bulky electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are often good choices.[5] For aqueous conditions, water-soluble ligands like TPPTS can be employed.[7]
The Crucial Role of the Base
The base plays a dual role in the Heck reaction: it neutralizes the hydriodic acid (HI) formed during the catalytic cycle and facilitates the regeneration of the Pd(0) catalyst.
-
Inorganic Bases: Carbonates such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are frequently used, particularly in polar aprotic solvents.[7]
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common choices, especially in less polar solvents.[5] A combination of an organic and an inorganic base can sometimes be beneficial.[6]
Solvent Considerations
The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are excellent solvents for Heck reactions due to their ability to dissolve the reactants and the palladium catalyst.[5][6]
-
Aqueous Conditions: For greener and potentially more efficient reactions, aqueous solvent systems (e.g., MeCN/H₂O) can be utilized, often in conjunction with water-soluble ligands.[7]
Synthesis of the Starting Material: 4-iodo-6-methyl-1H-indole
A reliable supply of the starting material is essential. While various indole syntheses exist, a common route to substituted indoles is the Batcho-Leimgruber indole synthesis.[8] A plausible synthetic route to 4-iodo-6-methyl-1H-indole could involve the iodination of 6-methylindole.
Illustrative Experimental Workflow
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Building Block: Application Notes and Protocols for 4-iodo-6-methyl-1H-indole in Materials Science
The indole scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and has steadily gained prominence in materials science.[1] Its electron-rich nature and tunable electronic properties make it an attractive component for a new generation of organic functional materials. This guide focuses on a particularly promising, yet underexplored derivative: 4-iodo-6-methyl-1H-indole . The strategic placement of the iodo and methyl groups on the indole core imparts unique characteristics that can be harnessed for the development of advanced materials for applications ranging from organic electronics to sensor technology.
The iodine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[2][3] This allows for the facile construction of conjugated polymers and complex molecular architectures. The methyl group at the 6-position, an electron-donating group, can subtly modulate the electronic properties of the indole ring, influencing the HOMO-LUMO gap and solubility of the resulting materials – critical parameters for applications in organic electronics.[4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the potential of 4-iodo-6-methyl-1H-indole as a key building block for functional materials.
Part 1: Application Notes - Harnessing the Potential of 4-iodo-6-methyl-1H-indole
Organic Semiconductors: A Building Block for High-Performance Organic Thin-Film Transistors (OTFTs)
The indole core is an excellent electron donor, and by incorporating it into a conjugated polymer backbone, it is possible to create materials with desirable charge transport properties. 4-iodo-6-methyl-1H-indole is an ideal monomer for the synthesis of such polymers.
Causality behind Experimental Choices:
-
Choice of Comonomer: To create an efficient organic semiconductor, a donor-acceptor (D-A) copolymer architecture is often employed. The electron-rich indole unit (donor) can be paired with an electron-deficient comonomer (acceptor), such as a benzothiadiazole or diketopyrrolopyrrole derivative. This D-A structure helps to lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum and facilitating intramolecular charge transfer, which is beneficial for charge separation and transport.
-
Cross-Coupling Reaction: The presence of the iodo group at the 4-position makes 4-iodo-6-methyl-1H-indole amenable to various cross-coupling reactions. Stille coupling, for instance, is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of conjugated polymers for organic electronics.[5]
-
Solubility: The methyl group at the 6-position can enhance the solubility of the resulting polymer in common organic solvents. This is a crucial factor for solution-based processing techniques like spin-coating or printing, which are essential for fabricating large-area and flexible electronic devices.
Expected Properties of a Poly(4-H-6-methyl-1H-indole)-based Copolymer:
| Property | Expected Value/Characteristic | Rationale |
| Hole Mobility (μh) | > 0.1 cm²/Vs | The planar indole unit and the potential for strong intermolecular π-π stacking can facilitate efficient hole transport. |
| HOMO Level | -5.0 to -5.4 eV | The electron-donating nature of the indole and methyl groups will result in a relatively high HOMO level, facilitating hole injection from common electrodes like gold. |
| Solubility | Good in chlorinated solvents (e.g., chloroform, chlorobenzene) | The methyl group and the incorporation of solubilizing alkyl chains on the comonomer will enhance solubility. |
| Thermal Stability (TGA) | Decomposition temperature > 300 °C | The rigid aromatic backbone of the polymer is expected to provide good thermal stability. |
Functional Polymers for Organic Solar Cells (OSCs)
The development of new donor materials is a key driver for improving the power conversion efficiency (PCE) of organic solar cells.[6] Indole-based polymers have shown promise in this area.[7] 4-iodo-6-methyl-1H-indole can be used to synthesize novel donor polymers for bulk heterojunction (BHJ) solar cells.
Causality behind Experimental Choices:
-
Broad Absorption: By copolymerizing 4-iodo-6-methyl-1H-indole with a suitable acceptor monomer, the resulting polymer can be designed to have a broad absorption spectrum that complements the absorption of the fullerene or non-fullerene acceptor material used in the BHJ active layer.
-
Energy Level Alignment: The HOMO and LUMO energy levels of the donor polymer must be appropriately aligned with those of the acceptor material to ensure efficient exciton dissociation and charge transfer. The methyl group on the indole ring can be used to fine-tune the HOMO level of the polymer.
-
Morphology Control: The solubility and processing conditions of the polymer play a critical role in controlling the morphology of the BHJ active layer. A well-defined nanoscale phase separation between the donor and acceptor materials is essential for efficient device performance.
Part 2: Experimental Protocols
Synthesis of 4-iodo-6-methyl-1H-indole
While not explicitly detailed for this specific isomer in the provided search results, a plausible synthesis can be adapted from known indole synthesis methodologies, such as the Batcho-Leimgruber indole synthesis, starting from an appropriately substituted precursor.[8]
Workflow Diagram:
Caption: Synthetic route to 4-iodo-6-methyl-1H-indole.
Step-by-Step Protocol:
-
Nitration of 2-Methyl-4-nitrotoluene: To a stirred solution of 2-methyl-4-nitrotoluene in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at room temperature for 2 hours. Pour the reaction mixture onto crushed ice, and filter the resulting precipitate of 2,4-dinitro-6-methyltoluene. Wash with water and dry.
-
Formation of the Enamine: A mixture of 2,4-dinitro-6-methyltoluene and N,N-dimethylformamide dimethyl acetal (DMFDMA) in dry DMF is heated at 120 °C for 12 hours. After cooling, the solvent is removed under reduced pressure to yield the crude enamine, (E)-1-(2,4-Dinitro-6-methylphenyl)-N,N-dimethylmethanamine.
-
Reductive Cyclization: The crude enamine is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-amino-6-methyl-1H-indole.
-
Sandmeyer Reaction: To a stirred suspension of 4-amino-6-methyl-1H-indole in a mixture of hydrochloric acid and water at 0 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then added to a solution of potassium iodide in water. The mixture is stirred at room temperature for 1 hour and then extracted with ethyl acetate. The combined organic layers are washed with sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to afford 4-iodo-6-methyl-1H-indole.
Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a copolymer of 4-iodo-6-methyl-1H-indole and a diboronic ester derivative of an acceptor monomer (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][8][9][10]thiadiazole).
Workflow Diagram:
Caption: Suzuki-Miyaura polymerization workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, add 4-iodo-6-methyl-1H-indole (1.0 mmol), the acceptor-diboronic ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Base Addition: Degassed toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2 mL) are added via syringe.
-
Polymerization: The reaction mixture is heated to 90 °C and stirred vigorously under a nitrogen atmosphere for 48 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into methanol (200 mL). The precipitated polymer is collected by filtration.
-
Purification: The crude polymer is purified by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene. The solvent is removed under reduced pressure to yield the purified polymer.
Synthesis of a Donor-Acceptor Copolymer via Stille Coupling
This protocol outlines the synthesis of a copolymer of 4-iodo-6-methyl-1H-indole and a distannyl derivative of an acceptor monomer (e.g., 4,7-bis(trimethylstannyl)benzo[c][8][9][10]thiadiazole).
Workflow Diagram:
Caption: Stille coupling polymerization workflow.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, add 4-iodo-6-methyl-1H-indole (1.0 mmol), the acceptor-distannane (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.08 mmol). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent Addition: Anhydrous and degassed toluene (10 mL) is added via syringe.
-
Polymerization: The reaction mixture is heated to 110 °C and stirred under a nitrogen atmosphere for 24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into methanol (200 mL). The precipitated polymer is collected by filtration.
-
Purification: The crude polymer is purified by Soxhlet extraction with methanol, acetone, and hexane. The final polymer is then extracted with chloroform or chlorobenzene and precipitated again in methanol. The polymer is collected by filtration and dried under vacuum.
References
- Acta Scientific. (2022, August 30).
- RSC Publishing.
- RSC Publishing. (2025, September 25).
- MDPI. Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- ResearchGate. Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)
- ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?
- BLD Pharm. 346585-15-7|6-Iodo-1-methyl-1H-indole.
- Benchchem. Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
- ResearchGate. New Indole-Based Metal-Free Organic Dyes for Dye-Sensitized Solar Cells.
- ResearchGate.
- Frontiers. Environmentally Friendly and Roll-Processed Flexible Organic Solar Cells Based on PM6:Y6.
- PubMed.
- NSF PAR. A Printable Organic Cathode Interlayer Enables over 13% Efficiency for 1-cm2 Organic Solar Cells.
- Organic Letters. Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles.
- The Royal Society of Chemistry. (2020, December 22).
- RSC Publishing. Triindole-cored star-shaped molecules for organic solar cells.
- PubChem. 1H-Indole, 6-methyl-.
- ECHEMI. 115666-47-2, 6-Iodo-1H-indole Formula.
- PMC.
- ResearchGate. Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene).
- PubChem. 4-iodo-1H-indole.
- PubMed. Synthesis of highly selective indole-based sensors for mercuric ion.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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Application Note: Modular Synthesis of NIR-Emissive Hemicyanine Probes Using 4-Iodo-6-Methyl-1H-Indole
Abstract
This application note details the strategic utilization of 4-iodo-6-methyl-1H-indole as a privileged scaffold for the synthesis of Near-Infrared (NIR) fluorescent probes. Unlike standard indole precursors, the 4-iodo substituent provides a critical orthogonal handle for
Strategic Rationale: The 4-Iodo Advantage
In fluorescent probe design, the indole core is ubiquitous (e.g., Cyanine, BODIPY, and Hemicyanine dyes). However, standard syntheses often rely on C3-functionalization, leaving the benzene ring unmodified.
Why 4-iodo-6-methyl-1H-indole?
-
C4-Functionalization (The "Red-Shifter"): The iodine atom at the C4 position allows for facile Suzuki-Miyaura or Sonogashira coupling. Extending the conjugation at this position is electronically distinct from C5 or C6 modifications and is highly effective at narrowing the HOMO-LUMO gap, pushing emission into the NIR window (>650 nm).
-
6-Methyl Auxiliary: The methyl group at C6 acts as a weak electron donor (inductive effect), improving quantum yield (QY) by suppressing non-radiative decay pathways often associated with naked indole rotations, while also enhancing lipophilicity for cellular membrane penetration.
-
Orthogonality: The C4-iodine reacts preferentially under Pd-catalysis, leaving the C3 position open for subsequent Vilsmeier-Haack formylation or condensation reactions.
Synthetic Logic Flow
The synthesis follows a "Modify-then-Build" logic:
-
Step A (C4-Extension): Install an aryl auxochrome via Suzuki coupling.
-
Step B (Activation): Quaternize the N1 position to create an indolium electron-acceptor.
-
Step C (Chromophore Assembly): Condense at C3 to generate the final push-pull fluorophore.
Figure 1: Retrosynthetic logic for converting the 4-iodoindole scaffold into a functional probe.
Experimental Protocols
Safety & Pre-requisites
-
Inert Atmosphere: All Pd-catalyzed steps must be performed under Argon or Nitrogen.
-
Light Sensitivity: Indolium intermediates and final dyes are photo-active; wrap flasks in aluminum foil.
-
Reagent Purity: 4-iodo-6-methyl-1H-indole (CAS: Custom/Commercial) must be >97% pure by HPLC.
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To extend
Reagents:
-
4-iodo-6-methyl-1H-indole (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
K2CO3 (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane
Procedure:
-
Charge: In a dry Schlenk tube, add 4-iodo-6-methyl-1H-indole (257 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh3)4 (58 mg, 0.05 mmol).
-
Degas: Evacuate and backfill with Argon (3 cycles).
-
Solvate: Add degassed 1,4-Dioxane (10 mL) and K2CO3 (2M, 2 mL) via syringe.
-
Reflux: Heat the mixture to 90°C for 12 hours under Argon. Note: Monitoring by TLC (Hexane:EtOAc 4:1) should show consumption of the starting iodide (Rf ~0.6) and appearance of a fluorescent blue spot.
-
Workup: Cool to RT. Filter through a celite pad to remove Palladium black. Dilute filtrate with EtOAc (30 mL) and wash with brine (2 x 15 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: N1-Quaternization (Indolium Synthesis)
Objective: To activate the indole for condensation and install a mitochondria-targeting moiety (optional).
Reagents:
-
C4-arylated indole (from Protocol A) (1.0 equiv)
-
Iodomethane (excess) OR 4-iodobutyl-triphenylphosphonium (for targeting)
-
Solvent: Acetonitrile (ACN)[2]
Procedure:
-
Dissolve: Dissolve the indole derivative (0.5 mmol) in anhydrous ACN (5 mL) in a pressure tube.
-
Alkylate: Add Iodomethane (5.0 equiv) dropwise.
-
Critical Step: For simple dyes, methyl is sufficient. For organelle targeting, use the specific alkyl halide linker here.
-
-
Heat: Seal the tube and heat to 80°C for 12–24 hours.
-
Precipitation: The product often precipitates as a solid upon cooling. Add cold diethyl ether (20 mL) to maximize precipitation.
-
Isolation: Filter the solid and wash extensively with ether. Do not column. Indolium salts are polar and streak on silica. Use directly.
Protocol C: C3-Condensation (The "Turn-On" Step)
Objective: To synthesize the final Hemicyanine dye.
Reagents:
-
Indolium salt (from Protocol B) (1.0 equiv)[3]
-
4-(N,N-dimethylamino)benzaldehyde (or specific sensing aldehyde) (1.0 equiv)
-
Piperidine (catalytic, 2 drops)
-
Solvent: Ethanol (EtOH)[4]
Procedure:
-
Mix: In a round-bottom flask, combine the Indolium salt (0.2 mmol) and the aldehyde (0.2 mmol) in EtOH (10 mL).
-
Catalyze: Add 2 drops of piperidine.
-
Reflux: Heat to reflux (78°C) for 4–6 hours.
-
Observation: The solution will turn deep red/purple (or blue/green for NIR variants).
-
-
Monitor: TLC (DCM:MeOH 10:1) will show a highly colored, lower Rf spot.
-
Purification: Concentrate solvent. Purify via semi-preparative HPLC or precipitation from MeOH/Ether.
Workflow Visualization
The following diagram illustrates the critical decision points and reaction flow for the 4-iodo-6-methyl-1H-indole scaffold.
Figure 2: Decision tree and synthetic workflow for 4-iodo-6-methyl-1H-indole functionalization.
Characterization & Validation Standards
To ensure the synthesized probe meets "Application Note" standards, the following data must be generated:
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | 1H / 13C NMR | Clear integration of C4-aryl protons | Confirms successful Suzuki coupling. |
| Purity | HPLC-MS | >95% Area under curve | Essential for biological reproducibility. |
| Emission Max | Fluorometer | >650 nm (for NIR designs) | Verifies the conjugation extension effect of the C4-modification. |
| Stokes Shift | >40 nm | Large Stokes shift reduces self-quenching and improves signal-to-noise. | |
| Solubility | Visual/UV-Vis | >10 | 6-methyl group aids lipophilicity, but sulfonates may be needed for aqueous stability. |
Troubleshooting Guide
-
Low Yield in Suzuki Coupling: The free N-H of the indole can poison Pd catalysts. If yields are <50%, protect N1 with a Boc group before coupling, then deprotect with TFA prior to quaternization [1]. Alternatively, use specific ligands like XPhos or S-Phos which tolerate free amines [2].
-
Non-Fluorescent Product: Check for "Heavy Atom Effect." If the Iodine was not successfully removed/substituted, the probe may undergo intersystem crossing (phosphorescence) rather than fluorescence. Ensure complete conversion of the C-I bond [3].
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]
-
4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology. [Link]
-
Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC - NIH. [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance. Molecules. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of 4-Iodo-6-Methyl-1H-Indole
Ticket ID: IND-4I-6Me-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Subject: Resolving Catalyst Deactivation and Low Turnover in Sterically Congested Indoles
Executive Summary: The "Deceptive" Substrate
You are encountering difficulties with 4-iodo-6-methyl-1H-indole . This is not a standard aryl halide coupling.[1][2][3] This substrate presents a "perfect storm" for palladium catalyst poisoning due to three converging factors:
-
The "Bay Region" Sterics: The iodine at C4 is peri-positioned to the C3-H and the N1-H. This steric crowding retards the rate of oxidative addition and, more critically, transmetallation.
-
N-H Acidity: The free N-H (
in DMSO) is susceptible to deprotonation by the bases required for the Suzuki/Buchwald cycles. The resulting indolyl anion is a potent ligand that displaces your phosphine, forming inactive Pd-amidate complexes. -
Electronic Enrichment: The 6-methyl group donates electron density into the ring, making the C3 position highly nucleophilic. This increases the risk of "Heck-type" side reactions or C3-electrophilic palladation, further sequestering the catalyst.
This guide provides the diagnostic logic and specific protocols to bypass these poisoning pathways.
Module 1: The Mechanism of Failure (Diagnosis)
To fix the reaction, you must visualize where the catalyst is dying. In standard couplings, the cycle flows from Oxidative Addition
Diagram 1: Catalyst Poisoning Pathway
This diagram illustrates the "Off-Cycle" diversion where the deprotonated indole acts as a poison.
Caption: The "Indolyl Trap." In the presence of base, the indole N-H deprotonates and binds to the Pd(II) intermediate, forming a stable, inactive dimer that halts turnover.
Module 2: Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately and conversion stalls at <20%. What happened? A: This is "Pd black" precipitation caused by ligand stripping.
-
Cause: The 4-iodo position is crowded. If you use standard ligands like PPh3 or dppf, they cannot maintain coordination to Pd during the difficult oxidative addition step. The Pd aggregates and precipitates.
-
Solution: You need ligands with high steric bulk and electron richness. Switch to XPhos, SPhos, or CM-Phos. These bulky biaryl phosphines create a "protective shell" around the Pd, preventing aggregation.
Q2: I see the starting material disappearing, but the product is 6-methylindole (hydrodehalogenation), not the coupled product. A: This indicates the catalytic cycle is turning, but Transmetallation is too slow.
-
Cause: The Pd(II)-Ar-I species is sitting waiting for the boronic acid/amine. If it waits too long, it grabs a hydride (from solvent or base) and eliminates the iodine.
-
Solution:
-
Increase Boron/Amine equivalents (1.5 – 2.0 eq) to force transmetallation.
-
Strictly exclude water (unless using specific aqueous protocols) to remove proton sources.
-
Switch Solvent: Use 1,4-Dioxane or Toluene instead of alcohols (MeOH/EtOH) which act as hydride sources.
-
Q3: Why does the literature suggest "CM-Phos" specifically for indoles? A: CM-Phos is a specialized ligand designed by the Kwong group. It contains an indole backbone itself. It is uniquely effective because it promotes the formation of a palladacycle that is robust against the specific type of poisoning caused by N-heterocycles. It allows for the coupling of unprotected indoles without requiring a protecting group step [1].
Module 3: Validated Protocols
Do not rely on generic "Suzuki conditions." Use these specific setups optimized for hindered, unprotected indoles.
Protocol A: The "CM-Phos" Method (Recommended)
Best for: Unprotected 4-iodo-6-methyl-1H-indole reacting with Boronic Acids.
-
Catalyst Pre-loading: In a glovebox or under Argon, combine Pd(OAc)₂ (2 mol%) and CM-Phos (4 mol%) .
-
Note: A 1:2 Pd:Ligand ratio is crucial here to ensure the active species is fully ligated.
-
-
Solvent System: Use n-Butanol or a Toluene/Water (4:1) mix.
-
Why? CM-Phos performs exceptionally well in alcoholic or biphasic media where inorganic bases are soluble.
-
-
Base: Add K₃PO₄ (3.0 equiv) .
-
Critical: Do NOT use NaOtBu or Cs₂CO₃. Stronger bases will deprotonate the indole N-H too aggressively, pushing the equilibrium toward the "Poison Complex" shown in Diagram 1. K₃PO₄ is the "Goldilocks" base—strong enough to activate the boron, weak enough to leave the indole N-H mostly intact.
-
-
Temperature: Heat to 100 °C for 12 hours.
Protocol B: The "Protection" Route (The Fail-Safe)
Best for: If Protocol A fails or if you are doing Buchwald-Hartwig amination (which requires strong bases).
If you must use a strong base (e.g., NaOtBu for amination), you cannot leave the N-H free. It will poison the catalyst instantly.
-
Step 1: Protection. React substrate with Boc₂O (1.1 eq) and DMAP (0.1 eq) in DCM. Yield is typically >95%.[4]
-
Result:tert-butyl 4-iodo-6-methyl-1H-indole-1-carboxylate.
-
-
Step 2: Coupling.
-
Catalyst: Pd₂dba₃ (1 mol%) + XPhos (2 mol%) .
-
Base: Cs₂CO₃ or K₃PO₄.
-
Solvent: 1,4-Dioxane (anhydrous).
-
Temp: 80-100 °C.
-
-
Why this works: The Boc group withdraws electron density (preventing C3 side reactions) and physically blocks the Nitrogen from coordinating to Palladium.
Module 4: Data & Ligand Selection Matrix
Use this table to select the correct ligand based on your coupling partner.
| Coupling Partner | Recommended Ligand | Base | Solvent | Expected Outcome |
| Aryl Boronic Acid | CM-Phos [1] | K₃PO₄ | n-BuOH | Excellent. High tolerance for free N-H. |
| Aryl Boronic Acid | Amphos | K₂CO₃ | Toluene/H₂O | Good. Cheaper alternative for less hindered partners. |
| Secondary Amine | RuPhos or BrettPhos [2] | NaOtBu | Dioxane | Fail (if unprotected). Strong base will poison catalyst. Protect N-H first. |
| Primary Amine | BrettPhos | Cs₂CO₃ | t-Amyl Alcohol | Moderate. Requires N-protection for high yield. |
| Generic (PPh3) | PPh₃ | Na₂CO₃ | DMF | Fail. Catalyst aggregation likely due to steric crowding. |
References
-
So, C. M., et al. (2008). "Palladium-indolylphosphine-catalyzed Suzuki-Miyaura cross-coupling of aryl halides and aryl boronic acids." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition.
-
Gurratt, M., et al. (2021). "Palladium-Catalysed Cross-Coupling of Unprotected Indoles." Royal Society of Chemistry Advances.
Sources
- 1. reddit.com [reddit.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of 4-Iodo-6-Methyl-1H-Indole Derivatives
[1]
Ticket ID: IND-4I6M-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting yield loss, decomposition, and separation failures in 4-iodo-6-methylindole workflows.[1]
Executive Summary: The "Deceptively Simple" Scaffold
Researchers frequently underestimate the 4-iodo-6-methyl-1H-indole scaffold. While it appears stable, the combination of an electron-rich indole core (enhanced by the C6-methyl group) and a labile C4-iodine atom creates a "perfect storm" for decomposition.
The 4-position iodine is sterically crowded (the "bay region" effect) and highly susceptible to photolytic dehalogenation . Furthermore, the electron-donating methyl group at C6 increases the Lewis basicity of the indole, making it prone to acid-catalyzed polymerization on standard silica gel.[1]
This guide addresses the three most common failure modes:
-
"Streaking" and Mass Loss on Silica Columns.
-
Spontaneous Pink/Red Discoloration (Oxidation).[1]
-
Inseparable Regioisomers (4-Iodo vs. 6-Iodo).
Module 1: Chromatography Troubleshooting (The Acid Trap)
User Issue: "I load 500mg of crude material onto the column, but I only recover 300mg. The product streaks across the TLC plate, and the fractions are colored."
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] The electron-rich 4-iodo-6-methylindole undergoes acid-catalyzed oligomerization or protonation at C3, leading to irreversible binding (streaking) and decomposition.[1]
Protocol: The "Buffered Silica" System
Do not use standard silica without modification.
Step-by-Step Deactivation:
-
Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[1][2][3]
-
The Modifier: Add 1% Triethylamine (TEA) to the entire volume of eluent.
-
Example: For 1L of 90:10 Hex/EtOAc, add 10mL of TEA.
-
-
Slurry Packing: Slurry pack the column with this TEA-spiked solvent.
-
The Flush (Critical): Flush the column with at least 2 column volumes (CV) of the TEA-eluent before loading your sample. This neutralizes active silanol sites.[1]
-
Running: Run the column with the TEA-spiked eluent.
-
Note: The TEA prevents the "streaking" by competitively binding to the acidic silanols, allowing the indole to elute as a tight band.
-
Data Comparison: Standard vs. Buffered Silica
| Parameter | Standard Silica (Untreated) | TEA-Buffered Silica (1% v/v) |
| Recovery Yield | 60–70% (Variable) | >90% (Consistent) |
| Peak Shape | Broad, Tailing (Streaking) | Sharp, Symmetrical |
| Color of Fractions | Often turns pink/brown (decomposition) | Clear/Pale Yellow |
| TLC Behavior | Comet-like smear | Distinct, round spot |
Module 2: Stability & Handling (The Iodine Lability)
User Issue: "My product was a white solid, but after leaving it on the bench overnight, it turned purple/black. NMR shows loss of the Iodine signal."
Root Cause: The C-I bond at the 4-position is notoriously weak (~50-60 kcal/mol). Exposure to ambient UV light causes homolytic cleavage of the C-I bond, generating an indole radical that rapidly polymerizes or oxidizes to quinoidal species (red/purple color).
Workflow: The "Dark Room" Protocol
-
Amber Glassware: All fractions and pure samples must be stored in amber vials immediately.
-
Aluminum Foil: Wrap rotavap flasks and columns in aluminum foil during purification.
-
Temperature: Never heat the crude above 40°C during solvent removal. The combination of Heat + Light is fatal to this molecule.
-
Stabilization: Store the final purified solid under Argon at -20°C.
Module 3: Regioisomer Separation (4-Iodo vs. 6-Iodo)
User Issue: "I synthesized this via the Bartoli or Leimgruber-Batcho route, but I have a mixture of 4-iodo and 6-iodo isomers that co-elute on TLC."
Root Cause: If you started with a meta-substituted aniline/nitroarene, cyclization can occur at either ortho position, yielding a mixture of 4- and 6-substituted indoles.[1] These isomers have nearly identical polarity.
Separation Strategy Matrix
| Method | Selectivity Mechanism | Success Rate | Notes |
| DCM / Hexane | Polarizability differences | High | 4-iodo is often more soluble in DCM than 6-iodo.[1] Try 10-50% DCM in Hexane. |
| Toluene / EtOAc | Pi-Pi stacking interactions | Medium | Toluene interacts differently with the "bay region" iodine at C4. |
| Reverse Phase (C18) | Hydrophobicity | Very High | The 4-iodo isomer is sterically shielded, often eluting after the 6-iodo isomer on C18.[1] |
Visual Troubleshooting Workflows
Diagram 1: Purification Decision Tree
Use this logic flow to determine the correct purification method based on the physical state and purity of your crude material.
Caption: Decision matrix for selecting between recrystallization and buffered chromatography to maximize yield.
Diagram 2: Stability & Decomposition Pathways
Understanding the mechanism of failure is the first step to prevention.
Caption: The two primary decomposition pathways: Photolytic deiodination and Acid-catalyzed polymerization.
References
-
Bartoli Indole Synthesis & Scope
-
Title: The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles.[4]
-
Source: Bartoli, G. et al. Tetrahedron Letters (1989).[1][4]
- Relevance: Establishes the foundational chemistry for synthesizing crowded indoles; highlights the necessity of steric bulk (like Iodine)
-
Link:[1]
-
-
Silica Deactivation Protocols
-
Indole Regioisomer Separation
-
Stability of Haloindoles
- Title: Factors affecting the stability of fluorescent isoindoles... (Analogous Chemistry).
- Source: N
- Relevance: Provides mechanistic insight into the oxidative instability of electron-rich indole systems and the role of substitution p
-
Link:
optimizing base and solvent for Buchwald-Hartwig amination of 4-iodo-6-methyl-1H-indole
Subject: Optimization of Base and Solvent Systems for Buchwald-Hartwig Cross-Coupling Case ID: IND-4-I-006 Status: Active Support Support Level: Senior Application Scientist[1]
Executive Summary: The Substrate Challenge
You are attempting to couple an amine at the C4 position of 4-iodo-6-methyl-1H-indole .[1] This substrate presents a "Triad of Resistance" that often leads to experimental failure if standard protocols are applied blindly.[1]
-
The Unprotected N-H (pKa ~16): The indole nitrogen is acidic.[1] Strong bases (e.g., NaOtBu) can deprotonate this site, creating an indolyl anion that coordinates to Palladium, effectively poisoning the catalyst or leading to competing N-arylation.[1]
-
The Iodide Trap: While aryl iodides are typically more reactive than bromides in classical coupling, in Buchwald-Hartwig aminations, the released iodide ions can form stable, unreactive bridged dimers with Palladium
, stalling the catalytic cycle (the "Iodide Effect").[1] -
Electronic Deactivation: The 6-methyl group is an electron-donating group (EDG).[1] It increases electron density in the aryl ring, making the oxidative addition step thermodynamically less favorable compared to electron-deficient heterocycles.[1]
This guide provides a logic-driven approach to overcoming these specific hurdles.
Module 1: Base Selection Matrix
The choice of base is the single most critical variable for this substrate.[1] You must balance the pKa required to deprotonate the ammonium intermediate against the risk of deprotonating the indole N-H.[1]
The Hierarchy of Bases
| Base Class | Specific Base | pKa (conj.[1][2] acid) | Recommendation | Technical Rationale |
| Weak Inorganic | K₃PO₄ | ~12.5 | Primary Choice | "The Magic Bullet."[1] Strong enough to facilitate transmetallation but generally too weak to fully deprotonate the indole N-H in non-polar solvents, preventing catalyst poisoning.[1] |
| Weak Inorganic | Cs₂CO₃ | ~10.3 | Alternative | Excellent solubility in dioxane.[1] Use if K₃PO₄ fails due to solubility issues.[1] Requires high temperature (>80°C).[1] |
| Strong Organic | LiHMDS | ~26 | Specialized | Use ONLY with specific ligands (e.g., BrettPhos, RuPhos) designed for "proton tolerance."[1] It deprotonates the indole first, but the ligand prevents N-arylation.[1] |
| Strong Alkoxide | NaOtBu | ~17 | AVOID | High risk of N-arylation and catalyst deactivation via indolyl anion coordination.[1] |
Visual Guide: Base Selection Logic
Figure 1: Decision tree for selecting the appropriate base based on substrate protection and amine type.[1]
Module 2: Solvent Systems & Thermodynamics
For 4-iodo-6-methyl-1H-indole, solvent choice is dictated by the "Iodide Effect."[1] You need a solvent that can either solvate the iodide ions away from the catalyst or support high temperatures to break the resting state dimers.[1]
Recommended Solvent Systems
-
t-Amyl Alcohol (2-Methyl-2-butanol):
-
1,4-Dioxane:
-
Toluene:
Module 3: The "Gold Standard" Protocol
This protocol uses Palladium Precatalysts (Gen 3/Gen 4).[1] Do not use Pd(OAc)₂ or Pd₂dba₃ + free ligand for this specific substrate; the induction period is too risky with the unstable indole.[1]
Reaction Setup:
-
Scale: 0.5 mmol (Optimization scale)
-
Concentration: 0.2 M (Critical: too dilute = slow; too concentrated = precipitation)[1]
Step-by-Step Workflow:
-
Charge Solids: In a catalytic tube (or vial with septum), add:
-
Inert Atmosphere: Seal the vial. Evacuate and backfill with Argon (x3).[1] Oxygen is the enemy of the active Pd(0) species.[1]
-
Solvent Addition: Add anhydrous t-Amyl Alcohol (2.5 mL for 0.5 mmol scale) via syringe.
-
Activation: Place in a pre-heated block at 80°C - 100°C .
-
Monitoring: Monitor by LCMS at 1 hour and 4 hours. Look for the disappearance of the iodide (M+H).[1]
Module 4: Troubleshooting & FAQs
Q1: I see conversion of the starting material, but the major product is "M-I + H" (Dehalogenation). Why?
Diagnosis: Hydrodehalogenation.[1][4] This occurs when the
-
Switch Ligand: Move to a bulkier ligand like tBuXPhos or BrettPhos .[1] These accelerate reductive elimination.[1]
-
Temperature: Lower the temperature slightly (e.g., from 100°C to 80°C).
-
Amine: If using a secondary amine with alpha-hydrogens, this side reaction is more common.[1] Ensure your base is dry.[1]
Q2: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: Catalyst poisoning by Iodide (The Iodide Effect).[1][2] The released iodide has formed stable dimers with the Palladium.[1] Fix:
-
Solvent Swap: Switch to t-Amyl Alcohol if using Toluene.[1]
-
Concentration: Dilute the reaction to 0.1 M to reduce the local concentration of Iodide ions.
-
Additives: In extreme cases, add a silver salt (AgOTf, 1-2 equiv) to precipitate AgI and scavenge the iodide (last resort due to cost).[1]
Q3: I am observing N-arylation of the indole instead of the amine coupling.
Diagnosis: The base is too strong or the N-H is too acidic in the chosen solvent. Fix:
-
Base: Switch immediately from NaOtBu or LiHMDS to K₃PO₄ .[1]
-
Addition Order: If using LHMDS, add the LHMDS to the amine first, then add that mixture to the catalyst/indole solution.[1] This ensures the base is consumed by the amine, not the indole.[1]
Visual Guide: Reaction Workflow
Figure 2: Optimized experimental workflow for handling air-sensitive precatalysts.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[1] [1]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1] Organic Letters, 12(20), 4438–4441.[1]
-
Ingoglia, B. T., & Buchwald, S. L. (2019).[1] Suzuki–Miyaura Cross-Coupling of Unprotected Haloimidazoles, -indoles, and -pyrazoles using Precatalysts.[1] Organic Letters, 21(11), 4266–4270.[1] [1]
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Iodo-6-methyl-1H-indole Integrity Management
Case ID: 4I6M-STAB-001 Status: Active Subject: Stability, Storage, and Rescue Protocols for Halogenated Indoles Assigned Specialist: Senior Application Scientist, Chemical Development Group[1]
Diagnostic Interface: "Is My Reagent Compromised?"[1]
User Query: "I purchased 4-iodo-6-methyl-1H-indole three months ago. The powder was originally off-white, but it has now turned a pinkish-brown color.[1] Is it still usable for a Suzuki coupling?"
Technical Assessment
The color change indicates partial degradation, a common issue with electron-rich haloindoles.[1] However, color is not a quantitative metric of purity.
| Observation | Diagnosis | Risk Level | Action Required |
| Off-white / Beige | Normal baseline state.[1] | Low | None.[1] Proceed with experiment. |
| Pink / Rose | Early-stage photo-oxidation (formation of rosindole-like dimers).[1] | Low-Medium | Check purity via HPLC/TLC. Likely usable with slight excess.[1] |
| Deep Brown / Violet | Significant iodine liberation ( | High | Do not use. Requires purification (See Section 4).[1] |
| Sticky / Gum | Advanced decomposition; loss of crystal lattice integrity.[1] | Critical | Discard. Recovery is likely inefficient. |
The Mechanics of Instability (Root Cause Analysis)
To prevent degradation, you must understand the molecular vulnerabilities of 4-iodo-6-methyl-1H-indole .[1] This molecule suffers from a "perfect storm" of reactivity:
-
The C-I Bond (The Weak Link): The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl.[1] Exposure to UV or visible light causes homolytic cleavage , generating a reactive aryl radical and a free iodine radical.[1]
-
The Indole Core (The Electron Donor): The electron-rich pyrrole ring is prone to autoxidation at the C2-C3 position, especially when catalyzed by trace acids or free iodine released from the C-I cleavage.[1]
Visualization: Degradation Pathways
Figure 1: Mechanistic pathway showing how light and oxygen drive the formation of colored impurities (Iodine and Oxidized Dimers).[1]
Storage Protocols: The "Zero-Degradation" Standard[1]
User Query: "Can I store this compound in DMSO or DMF solutions to save time?"
Direct Answer: NO. Haloindoles in solution have high molecular mobility, increasing the rate of radical collisions and oxidation. DMSO can also act as an oxidant under certain conditions.[1]
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Freezer) | Arrhenius equation: Lowering T slows radical propagation and autoxidation rates.[1] |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | Blocks UV/Blue light (200-450nm) which triggers the |
| Physical State | Solid Powder | Crystal lattice energy provides a barrier to degradation that is lost in solution.[1] |
Pro-Tip: If you frequently use small amounts, aliquot the bulk material into single-use amber vials under argon. Repeated freeze-thaw cycles introduce moisture, which accelerates degradation.[1]
Rescue Protocol: Purification of Degraded Material
User Query: "My sample is brown. How do I clean it without losing everything?"
If the compound is brown but not sticky, it is likely contaminated with free iodine (
Method A: The "Wash" (For Minor Discoloration)
Best for: Removing free iodine and trace acids.[1]
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) .[1] -
Wash with saturated Sodium Bicarbonate (
) to remove acidic impurities.[1] -
Dry over
, filter, and concentrate.
Method B: Silica Plug Filtration (For Moderate Degradation)
Best for: Removing polar oxidation dimers (rosindoles).[1]
-
Prepare a short pad of Silica Gel (or Basic Alumina to prevent acid-catalyzed polymerization).[1]
-
Dissolve compound in 10% EtOAc / 90% Hexanes .
-
Pass through the silica pad.[1]
-
Concentrate the filtrate.[1]
Decision Logic for Troubleshooting
Figure 2: Decision matrix for handling degraded reagents.
Frequently Asked Questions (FAQ)
Q: Does the methyl group at position 6 affect stability compared to plain 4-iodoindole? A: Yes, slightly.[1] The methyl group is electron-donating (inductive effect).[1] This increases the electron density of the indole ring, making it more susceptible to oxidative attack by electrophiles (like atmospheric oxygen) compared to the non-methylated analog.[1] However, it does not significantly change the C-I bond stability.[1]
Q: I see a new peak in my LC-MS at M-126. What is it? A: This is the de-iodinated byproduct, 6-methylindole (Mass = Parent - 126 amu for Iodine + 1 amu for Hydrogen).[1] This confirms photolytic cleavage occurred.[1] You must protect your sample from light more rigorously.[1]
Q: Can I use this reagent if it contains 5% de-iodinated impurity? A: It depends on your application.
-
For Suzuki Coupling: The impurity (6-methylindole) is non-reactive (no halogen handle).[1] It will remain as an inert bystander but will lower your effective molarity.[1] You can proceed but adjust stoichiometry.
-
For C-H Activation: The impurity may compete for the catalyst, poisoning the reaction. Purification is required.[1][6]
References
-
Indole Oxidation Mechanisms
-
Photochemical Instability of C-I Bonds
-
General Storage & Handling of Haloindoles
-
Reagent storage conditions and stability profiles. Lumiprobe Technical Documentation.[1]
-
-
Purification of Indoles
Sources
- 1. Ibogaine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessments of iodoindoles and abamectin as inducers of methuosis in pinewood nematode, Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support: Optimization of Suzuki-Miyaura Couplings with 4-Iodo-6-methyl-1H-indole
From: Senior Application Scientist, Process Chemistry Division To: Research & Development Team Subject: Troubleshooting Homocoupling & Protocol Optimization for 4-Iodo-6-methyl-1H-indole
Executive Summary
Working with 4-iodo-6-methyl-1H-indole presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The C4-position is sterically crowded due to the peri-interaction with C3 and C5, and the electron-donating methyl group at C6 slightly deactivates the C-I bond compared to electron-deficient haloarenes.
"Homocoupling" in this context usually manifests in two distinct forms, and identifying which one is occurring is the critical first step to a solution:
-
Oxidative Homocoupling of the Boronic Acid (B-B): Consumes your nucleophile, leaving unreacted indole.
-
Reductive Homocoupling of the Indole (Ar-Ar): Dimerization of your expensive 4-iodoindole substrate (rare but possible under specific reducing conditions).
This guide provides a diagnostic workflow, mechanistic insights, and a high-fidelity protocol designed to suppress these side reactions.
Diagnostic Workflow
Before altering your conditions, use this decision tree to identify the specific type of failure mode.
Figure 1: Diagnostic logic for classifying Suzuki coupling failure modes.
Technical FAQ & Troubleshooting
Q1: Why is my Boronic Acid homocoupling (dimerizing) instead of reacting with the indole?
The Mechanism: This is the most common issue. It is driven by Oxygen .[1] In the presence of O₂, the Pd(0) species is oxidized to a Pd(II)-peroxo complex. This species reacts with two equivalents of boronic acid (via transmetallation) to form a bis-aryl Pd(II) species, which reductively eliminates the homocoupled dimer (Ar'-Ar').
-
The Fix:
-
Strict Degassing: Sparging with Argon for 15 minutes is superior to simple vacuum/backfill cycles for removing dissolved oxygen in water/dioxane mixtures.
-
Stoichiometry: Increase the boronic acid equivalents (1.5 – 2.0 eq) to account for sacrificial loss, or add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low relative to the indole.
-
Q2: I see significant "reduction" (formation of 6-methylindole). Is this homocoupling?
No. This is protodehalogenation . Because the 4-position of the indole is sterically crowded, the oxidative addition of Pd into the C-I bond might be successful, but the transmetallation with the boronic acid is slow. The stalled Ar-Pd-I species eventually scavenges a hydride (from the solvent, especially alcohols, or the base) and reductively eliminates the de-iodinated indole.
-
The Fix: Use a highly active catalyst system like Pd-XPhos G3 or Pd-PEPPSI-IPr . These bulky ligands facilitate the difficult coupling at the crowded C4 position.
Q3: How do I handle the free N-H on the indole?
The acidic N-H (pKa ~16) can deprotonate and coordinate to Palladium, poisoning the catalyst ("Indolyl anion poisoning").
-
Strategy A (Protection): Protect with Boc or Tosyl. This is the most robust method.
-
Strategy B (Base Tuning): If you must run unprotected, avoid strong alkoxide bases (NaOtBu). Use mild, multiphasic bases like K₃PO₄ (Potassium Phosphate Tribasic) in a Dioxane/Water mixture. The biphasic nature keeps the bulk concentration of base low in the organic phase.
The High-Fidelity Protocol
This protocol is optimized for 4-iodo-6-methyl-1H-indole to minimize both homocoupling and dehalogenation.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Function |
| Substrate | 1.0 eq | 4-iodo-6-methyl-1H-indole | Electrophile |
| Partner | 1.5 eq | Aryl Boronic Acid | Nucleophile (Excess to offset homocoupling) |
| Catalyst | 0.02 - 0.05 eq | XPhos Pd G3 or SPhos Pd G3 | Pre-formed precatalyst (Avoids Pd-black formation) |
| Base | 3.0 eq | K₃PO₄ (Tribasic Potassium Phosphate) | Mild base, buffers pH |
| Solvent | [0.2 M] | 1,4-Dioxane : Water (4:1 ratio) | Water is essential for boronate activation |
Step-by-Step Procedure
-
Vessel Prep: Use a microwave vial or a thick-walled pressure tube with a high-integrity septum.
-
Solids Addition: Charge the Indole (1.0 eq), Boronic Acid (1.5 eq), Base (3.0 eq), and Catalyst (2-5 mol%) into the vial.
-
Note: Using a G3/G4 precatalyst is crucial. It ensures a 1:1 Pd:Ligand ratio and initiates the cycle immediately, outcompeting side reactions.
-
-
Degassing (Critical):
-
Pre-mix the Dioxane and Water in a separate flask.
-
Sparge the solvent mixture with a stream of Argon gas for at least 15 minutes. Do not skip this step.
-
-
Reaction Initiation:
-
Add the degassed solvent to the solids via syringe under Argon.
-
Seal the vessel immediately.
-
Heat to 80°C - 100°C . (4-iodoindoles are reactive; extreme temperatures like 140°C may promote degradation).
-
-
Monitoring:
-
Check LCMS at 1 hour.
-
If Boron dimer is high: Add another 0.5 eq of Boronic acid (degassed solution).
-
If De-iodinated indole is high: Your catalyst is dying or the cycle is stalled. Switch to Pd-PEPPSI-IPr in Toluene/KOH for a more robust cycle.
-
Mechanistic Visualization
Understanding where the cycle breaks helps you choose the right fix.
Figure 2: Competitive pathways in the Suzuki Catalytic Cycle. Note that Oxygen enters at the Pd(0) stage, diverting the catalyst toward homocoupling.
References
-
Mechanistic Insight on Homocoupling
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." (Discusses O2-mediated homocoupling mechanism).[1]
-
-
Optimization of Unprotected Heterocycles
-
National Institutes of Health (PMC). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2] (Detailed protocols for free NH indoles).
-
-
Catalyst Selection for Hindered Substrates
- Chemistry LibreTexts.
-
Homocoupling of Aryl Halides (Reductive)
- OperaChem.
Sources
managing exothermic reactions in the synthesis of 4-iodo-6-methyl-1H-indole
Technical Support Center: Synthesis of 4-iodo-6-methyl-1H-indole
Introduction: Navigating the Synthesis of 4-iodo-6-methyl-1H-indole
Welcome to the technical support guide for the synthesis of 4-iodo-6-methyl-1H-indole. This document is designed for researchers, chemists, and process development professionals who are working with this specific transformation. The synthesis of the 4-iodo isomer of 6-methyl-1H-indole is a nuanced process that deviates from the more common electrophilic substitution reactions that typically functionalize the C3 position of the indole ring[1].
Achieving C4-iodination on the 6-methyl-1H-indole scaffold requires a strategic approach known as Directed ortho-Metalation (DoM) , followed by a halogen dance rearrangement . This pathway involves the use of highly reactive organolithium reagents and requires stringent control over reaction parameters, most critically, temperature. The lithiation and subsequent iodination steps are significantly exothermic, and mismanagement of this heat evolution can lead to reduced yield, impurity formation, and serious safety incidents.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you safely and successfully manage the exothermic nature of this reaction.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis. The answers provide not just solutions, but the underlying chemical principles to foster a deeper understanding of the process.
Q1: My reaction temperature spiked dangerously during the addition of s-butyllithium (s-BuLi). What happened and how can I prevent it?
A1: A rapid temperature increase during the addition of an organolithium reagent is a classic sign of heat generation vastly exceeding the rate of heat removal. This is a critical safety issue.
-
Causality: The deprotonation of the C7 position of N-TIPS-6-methyl-indole by s-BuLi is a fast and highly exothermic acid-base reaction. If the reagent is added too quickly, the heat is generated in a small volume before it can be dissipated into the cooling bath. This leads to a localized "hot spot" which can accelerate, causing a runaway reaction.
-
Preventative Measures:
-
Slow, Controlled Addition: The single most important factor is the addition rate. Use a syringe pump for precise, slow, and continuous addition of the s-BuLi solution. Never add the reagent in large portions.
-
Efficient Cooling & Stirring: Ensure your reaction flask is adequately immersed in the cooling bath (e.g., a dry ice/acetone slurry at -78 °C). Vigorous stirring is crucial to ensure rapid heat transfer from the reaction medium to the flask wall and into the cooling bath. A vortex should be visible.
-
Subsurface Addition: If possible, add the s-BuLi below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation, preventing localized heating at the point of addition.
-
Dilution: Working in a more dilute solution can help manage the exotherm by increasing the thermal mass of the system, although this may impact reaction kinetics and should be evaluated carefully.
-
Q2: I observed a second major exotherm when I added the iodine solution to my lithiated intermediate. How should this be managed?
A2: This is expected. The reaction between the highly nucleophilic aryllithium intermediate and electrophilic iodine is extremely fast and highly exothermic.
-
Causality: The formation of the C-I bond is a thermodynamically favorable process that releases a significant amount of energy. Similar to the lithiation step, the rate of heat generation can be problematic if not controlled.
-
Control Strategy:
-
Maintain Low Temperature: Do NOT remove the reaction from the -78 °C cooling bath for the iodine addition.
-
Pre-chilled Iodine Solution: Use a solution of iodine in a dry solvent (e.g., THF) and pre-cool it to -78 °C before addition. Adding a room-temperature solution will introduce a thermal load and can initiate a dangerous temperature rise.
-
Slow, Controlled Addition: Just as with the s-BuLi, add the iodine solution slowly and steadily via a syringe or dropping funnel. Monitor the internal temperature closely with a calibrated low-temperature thermometer. The temperature should not be allowed to rise by more than a few degrees.
-
Q3: My final product is a mixture of 4-iodo and 7-iodo-6-methyl-1H-indole, with the 7-iodo isomer dominating. Is this a temperature control issue?
A3: Yes, this is very likely a temperature control issue, specifically during and after the iodine quench. This synthesis relies on a "halogen dance" rearrangement, which is kinetically controlled.
-
Mechanism: The initial iodination of the C7-lithiated species produces the 7-iodo isomer. This is the kinetic product. For this to rearrange to the thermodynamically more stable 4-iodo isomer, the reaction must be held at a specific temperature (typically around -40 °C to -20 °C) for a defined period.
-
Troubleshooting:
-
Quench at -78 °C: The iodine must be added at -78 °C to form the 7-iodo intermediate cleanly.
-
Controlled Warming for Rearrangement: After the iodine addition is complete, the reaction must be allowed to warm slowly and in a controlled manner to the optimal rearrangement temperature. Do not simply remove the flask from the cooling bath and let it warm to room temperature. Replace the dry ice/acetone bath with a bath maintained at the target temperature (e.g., -40 °C).
-
Hold Time: The reaction needs to be held at the rearrangement temperature for a sufficient time to allow the iodine to "dance" from the C7 to the C4 position. Monitor the reaction by TLC or LC-MS to determine the optimal time. Quenching the reaction too early will result in a majority of the 7-iodo isomer.
-
Q4: How can I safely quench any unreacted organolithium reagent at the end of the reaction?
A4: Never quench a reaction suspected of containing active organolithium reagents directly with water or alcohol. This will cause a violent, uncontrolled exotherm and gas evolution.
-
Safe Quenching Protocol:
-
Cool the reaction: Ensure the reaction is cooled back down to a low temperature (e.g., 0 °C or lower).
-
Use a Protic Solvent in an Ether: Slowly add a solution of a protic solvent like isopropanol or ethyl acetate in an inert solvent like THF. Ethyl acetate is often preferred as the initial quench.
-
Follow with Saturated Aqueous Solution: Once the initial vigorous reaction (if any) has subsided, you can slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Final Water Quench: Only after the reaction is fully neutralized should you add water for the workup.
-
Frequently Asked Questions (FAQs)
Q: What is the purpose of the large Triisopropylsilyl (TIPS) protecting group on the indole nitrogen?
A: The TIPS group serves two critical functions. First, it protects the acidic N-H proton from being deprotonated by the butyllithium. Second, its large steric bulk helps to direct the metalation to the C7 position, preventing lithiation at the C2 position. This steric influence is key to the entire regioselective strategy.
Q: Why is a temperature of -78 °C so critical for the lithiation step?
A: The low temperature is essential for several reasons:
-
Thermal Control: As discussed, it allows the significant heat of reaction to be managed safely.
-
Kinetic Stability: The aryllithium intermediate is highly reactive. At -78 °C, its rate of decomposition or reaction with the solvent (e.g., THF) is minimized, allowing it to be generated and then reacted with the electrophile (iodine) in a controlled manner.
-
Selectivity: Low temperatures often enhance the regioselectivity of organolithium reactions.
Q: What are the primary considerations for safely scaling up this reaction?
A: Scaling up reactions with significant exotherms is a major process safety challenge.
-
Surface-Area-to-Volume Ratio: As you scale up a reaction in a round-bottom flask, the volume increases by a cubic factor (r³), but the surface area available for cooling only increases by a square factor (r²). This means larger reactions are inherently harder to cool. For significant scale-up, a jacketed reactor with a dedicated cooling circulator is essential.
-
Heat Flow Calorimetry: Before scaling up, it is highly recommended to perform heat flow calorimetry (HFC) on a small scale.[2][3] HFC provides quantitative data on the total heat of reaction, the rate of heat release, and the impact of reagent accumulation, which is critical for designing a safe process at a larger scale.
-
Reagent Addition Time: The addition time must be increased proportionally with the scale. Do not simply increase the flow rate; the goal is to keep the rate of heat generation well within the cooling capacity of your equipment.
Data & Parameters Summary
The following table provides a general summary of critical parameters. These should be optimized for your specific setup and scale.
| Parameter | Recommended Value/Range | Rationale & Notes |
| Lithiation Temperature | -78 °C | Ensures thermal control and stability of the lithiated intermediate. |
| s-BuLi Addition Time | 30-60 minutes (for lab scale) | Must be adjusted based on scale and observed exotherm. Slow addition is critical. |
| Iodine Quench Temp. | -78 °C | Prevents uncontrolled exotherm upon addition of the electrophile. |
| Halogen Dance Temp. | -40 °C to -20 °C | Optimal temperature range for rearrangement to the C4 product. Needs optimization. |
| Stirring Speed | > 300 RPM (Vortex visible) | Ensures efficient heat transfer to the flask walls. |
Experimental Protocols & Workflows
Detailed Protocol: Synthesis of 4-iodo-6-methyl-1H-indole
This protocol is adapted from established literature procedures and must be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified fume hood.
Step 1: N-Protection of 6-methyl-1H-indole
-
To a solution of 6-methyl-1H-indole (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated to yield N-TIPS-6-methyl-1H-indole, which can be purified by column chromatography.
Step 2: Directed ortho-Metalation and Iodination/Rearrangement
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a low-temperature thermometer, a nitrogen inlet, and a septum.
-
Dissolve N-TIPS-6-methyl-1H-indole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
CRITICAL STEP: Add s-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.2 eq) dropwise via syringe pump over 30-60 minutes. Monitor the internal temperature closely. It must not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.
-
CRITICAL STEP: In a separate flame-dried flask, prepare a solution of iodine (I₂, 1.3 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Add the pre-chilled iodine solution to the aryllithium solution via cannula or a pre-chilled dropping funnel over 20-30 minutes. Maintain the internal temperature below -70 °C.
-
After the addition is complete, stir at -78 °C for 15 minutes.
-
CRITICAL STEP: Remove the dry ice/acetone bath and replace it with a cooling bath set to -40 °C. Allow the reaction to stir at this temperature for 1-2 hours to facilitate the halogen dance rearrangement. Monitor the conversion of the 7-iodo to the 4-iodo isomer by TLC/LC-MS.
-
Once the rearrangement is complete, cool the reaction to -78 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, perform a standard aqueous workup, and purify the crude product by column chromatography to yield N-TIPS-4-iodo-6-methyl-1H-indole.
Step 3: Deprotection
-
Dissolve the purified N-TIPS-4-iodo-6-methyl-1H-indole in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) and stir at room temperature for 1-2 hours.
-
Upon completion, concentrate the mixture and purify by column chromatography to afford the final product, 4-iodo-6-methyl-1H-indole.
Visual Workflow Diagrams
Workflow for Synthesis of 4-iodo-6-methyl-1H-indole
Caption: Overall workflow for the synthesis of 4-iodo-6-methyl-1H-indole.
Troubleshooting Decision Tree: Temperature Excursion
Sources
troubleshooting guide for scaling up 4-iodo-6-methyl-1H-indole reactions
Status: Operational | Tier: L3 (Senior Scientist) | Topic: Process Chemistry & Scale-Up
Executive Summary & Route Selection
The Challenge: Scaling up 4-iodo-6-methyl-1H-indole presents a classic "regioselectivity vs. reactivity" conflict. Direct iodination of 6-methylindole fails because the C3 position is electronically favored, and the C4 position is sterically crowded. Therefore, the indole ring must be constructed around the iodine substituent.
Recommended Route: Leimgruber-Batcho Indole Synthesis For scale-up (>100g), we recommend the Leimgruber-Batcho (LB) protocol over the Bartoli synthesis.
-
Why LB? It avoids the cryogenic temperatures (-78°C) and large excess of Grignard reagents required by the Bartoli route, which become hazardous and expensive at scale.
-
The Precursor: 2-nitro-4-methyl-6-iodotoluene.
-
Key Risks:
-
Steric Hindrance: The iodine at position 6 (ortho to the reactive methyl) significantly slows enamine formation.
-
Dehalogenation: The iodine is labile and prone to cleavage (hydrodeiodination) during the reductive cyclization step.
-
Experimental Workflow (Visualized)
The following diagram outlines the optimized pathway and critical decision nodes for the scale-up process.
Caption: Optimized Leimgruber-Batcho workflow emphasizing Quality Control (QC) points for conversion and halogen retention.
Detailed Protocol & Critical Parameters
Step 1: Enamine Formation (Condensation)
Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Objective: Convert the benzylic methyl group into a
Protocol:
-
Charge reactor with 2-nitro-4-methyl-6-iodotoluene (1.0 equiv).
-
Add DMF-DMA (3.0 equiv). Note: Excess is required due to slow kinetics.
-
Add Pyrrolidine (1.0 equiv). Crucial for 4-iodo analogs.
-
Heat to 110–130°C (reflux) under nitrogen for 12–24 hours.
-
Monitor by HPLC. The starting material (toluene derivative) should disappear.
-
Concentrate in vacuo to remove excess DMF-DMA. The resulting deep red/purple oil is the enamine.
Step 2: Reductive Cyclization
Objective: Reduce the nitro group to an amine, which spontaneously cyclizes to the indole.[1] Warning:DO NOT use H2/Pd-C. This will strip the iodine atom.
Recommended Protocol (Iron-Acetic Acid):
-
Dissolve the crude enamine in Acetic Acid/Ethanol (1:1 v/v).
-
Heat to 80°C.
-
Add Iron Powder (325 mesh, 4.0 equiv) portion-wise. Caution: Exothermic.
-
Stir vigorously for 2–4 hours.
-
Filter hot through Celite to remove iron sludge.
-
Neutralize filtrate with NaHCO3 and extract with Ethyl Acetate.
Troubleshooting Guide (Q&A)
Category: Reaction Stalling (Step 1)
Q: The reaction with DMF-DMA has stalled at 60% conversion after 24 hours. Adding more DMF-DMA doesn't help.
-
Diagnosis: Steric Hindrance. The iodine atom at the 6-position (ortho to the methyl) creates significant steric bulk, preventing the DMF-DMA from accessing the methyl protons.
-
Solution: Add Pyrrolidine (1.0 equiv). Pyrrolidine reacts with DMF-DMA to form a more reactive species (an aminal). This "turbo-charges" the condensation, allowing it to overcome the steric barrier of the iodine atom.
Category: Impurity Formation (Step 2)
Q: I am seeing a large peak in LCMS with M-126 (Mass of Iodine). Why is my iodine falling off?
-
Diagnosis: Hydrodeiodination. You are likely using a reduction method that is too active toward aryl halides (e.g., Catalytic Hydrogenation with Pd, or prolonged exposure to Zn/HCl).
-
Solution: Switch to Sodium Dithionite (Na2S2O4) or Fe/AcOH . These are "chemoselective" reducing agents. They reduce the nitro group without touching the aryl-iodide bond.
Q: The product is isolating as a dark tar rather than a solid.
-
Diagnosis: Indole Polymerization. 4-iodoindoles are electron-rich and sensitive to acid and oxygen.
-
Solution:
-
Perform the workup under an inert atmosphere (N2/Ar).
-
Avoid strong mineral acids during neutralization.
-
Add a radical scavenger (e.g., BHT) to the crude mixture if storing for >12 hours.
-
Category: Purification[2][3]
Q: Recrystallization is failing. How do I purify 500g of crude material?
-
Diagnosis: Co-elution of non-cyclized amine.
-
Solution: Use a Plug Filtration first. Dissolve crude in 10% EtOAc/Hexanes and pass through a silica pad. The polar impurities (polymers/amines) will stick. Then, recrystallize from Heptane/Toluene .
Reducing Agent Comparison Data
Select the correct reducing agent to maximize yield and minimize deiodination.
| Reducing Agent | Reaction Type | Deiodination Risk | Scalability | Recommendation |
| H2 / Pd-C | Catalytic Hydrogenation | CRITICAL (High) | High | AVOID |
| Fe / AcOH | Dissolving Metal | Low | Medium (Sludge issue) | Standard |
| Zn / AcOH | Dissolving Metal | Moderate | High | Use with caution (temp control) |
| Na2S2O4 | Dithionite Reduction | Negligible | High | Preferred for High Value |
| TiCl3 | Single Electron Transfer | Low | Low (Cost/Waste) | Lab scale only |
References
-
Leimgruber-Batcho Indole Synthesis Overview
-
Batcho, A. D., & Leimgruber, W. (1985). Organic Syntheses, Coll.[2] Vol. 7, p.34.
-
-
Prevention of Dehalogenation (Dithionite Method)
- Venkatesh, M., et al. (2024).
-
Bartoli Indole Synthesis (Alternative Route)
-
Scale-Up Safety & Kinetics
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Applications of Bartoli indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Suzuki Coupling of Iodo-Indoles: Unveiling the Reactivity of 4-iodo-6-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The functionalization of this privileged scaffold is therefore of paramount importance in the discovery and development of new therapeutic agents. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out as a robust and versatile tool for the formation of carbon-carbon bonds. This guide provides an in-depth analysis of the Suzuki coupling rates of various iodo-indole isomers, with a particular focus on the reactivity of 4-iodo-6-methyl-1H-indole. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for researchers designing synthetic routes towards complex indole derivatives.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: A simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The rate of the Suzuki coupling is influenced by several factors, including the nature of the organic halide, the boronic acid, the palladium catalyst and its ligands, the base, and the solvent. For aryl halides, the reactivity generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker C-I bond facilitating a faster rate-determining oxidative addition step.
Comparative Reactivity of Iodo-Indole Isomers
| Iodo-Indole Isomer | Position of Iodine | Expected Relative Reactivity | Key Influencing Factors |
| 4-Iodo-6-methyl-1H-indole | 4 | Moderate to High | The electron-donating methyl group at the 6-position can increase electron density on the benzene ring, potentially accelerating oxidative addition. Steric hindrance from the pyrrole ring is a consideration. |
| 3-Iodo-1H-indole | 3 | High | The C3 position is electron-rich and readily undergoes electrophilic substitution. The C-I bond is activated for oxidative addition. However, unprotected 3-iodoindole can be unstable.[1] |
| 5-Iodo-1H-indole | 5 | Moderate | The electronic environment is less influenced by the heteroatom compared to the 3-position. Reactivity is expected to be similar to other aryl iodides. |
| 7-Iodo-1H-indole | 7 | Low to Moderate | Significant steric hindrance from the adjacent pyrrole ring and the N-H group can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step. |
Rationale for the Predicted Reactivity of 4-iodo-6-methyl-1H-indole:
The reactivity of 4-iodo-6-methyl-1H-indole in Suzuki coupling is anticipated to be favorable. The electron-donating nature of the methyl group at the 6-position increases the electron density of the aromatic ring. This enhanced electron density can facilitate the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, which is often the rate-determining step of the catalytic cycle. While there is some steric hindrance from the adjacent pyrrole ring, it is generally less pronounced than the hindrance observed at the 7-position.
The Impact of the Indole N-H Group
A critical consideration in the Suzuki coupling of indoles is the presence of the acidic N-H proton. Under the basic conditions typically employed, the indole can be deprotonated to form an indolyl anion. This anion can potentially coordinate to the palladium center, leading to catalyst inhibition or the formation of undesired side products.[2] For this reason, N-protection of the indole moiety is often employed to ensure efficient and clean coupling reactions. However, successful couplings with unprotected indoles have been reported, often requiring careful optimization of the reaction conditions, particularly the choice of base and solvent.[2]
Experimental Protocol: A Representative Suzuki Coupling of an Iodo-Indole
The following protocol provides a general framework for the Suzuki coupling of an iodo-indole with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Figure 2: A general experimental workflow for the Suzuki coupling of an iodo-indole.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine the iodo-indole (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition and Degassing: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene and ethanol). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: To the reaction mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, or PPh₃).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of functionalized indoles. The reactivity of iodo-indole isomers in this reaction is governed by a combination of electronic and steric factors. 4-Iodo-6-methyl-1H-indole is predicted to be a reactive substrate due to the activating effect of the methyl group, making it a valuable building block for the synthesis of diverse indole-containing molecules. Understanding the relative reactivities of different iodo-indoles allows for more rational design of synthetic strategies and can aid in the prediction of reaction outcomes. Careful consideration of the reaction conditions, particularly the potential for N-H related side reactions, is crucial for achieving high yields and purity in the Suzuki coupling of these important heterocyclic substrates.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of N-H-Containing Heterocycles. Angewandte Chemie International Edition, 2007 , 46 (29), 5555–5559. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Larock, R. C.; Yum, E. K. Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 1991 , 113 (17), 6689–6690. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 4-Substituted-6-Methyl-1H-Indoles
Introduction
The 6-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Functionalization at the C4 position, in particular, has been shown to be crucial for the pharmacological activity of various therapeutic agents, including those targeting kinases and other enzymes. The synthesis of 4-substituted-6-methyl-1H-indoles is therefore a critical task for researchers in drug discovery and development. This guide provides a comparative analysis of two primary synthetic strategies for accessing these valuable compounds, focusing on the cost-effectiveness and overall efficiency of each approach. We will compare the use of a pre-functionalized starting material, 4-iodo-6-methyl-1H-indole, against a more convergent approach involving the in-situ functionalization of the readily available and less expensive 6-methyl-1H-indole.
Strategic Approaches to 4-Substituted-6-Methyl-1H-Indoles
Two principal retrosynthetic disconnections are considered for the synthesis of 4-aryl or 4-alkynyl-6-methyl-1H-indoles:
-
Strategy A: The Pre-functionalized Approach. This strategy utilizes the commercially available but more expensive 4-iodo-6-methyl-1H-indole as a direct precursor for palladium-catalyzed cross-coupling reactions such as the Suzuki-Myaura or Sonogashira coupling. The primary advantage of this approach is its directness, potentially leading to shorter synthesis times and simpler purification procedures.
-
Strategy B: The In-Situ Functionalization Approach. This strategy begins with the more economical starting material, 6-methyl-1H-indole. This is then subjected to a regioselective C4-iodination, followed by the cross-coupling reaction. While this approach involves an additional synthetic step, the significantly lower cost of the starting material presents a compelling case for its overall cost-effectiveness, particularly at a larger scale.
The choice between these two strategies is not merely one of convenience but a critical decision that impacts the overall cost, efficiency, and environmental footprint of the synthesis. This guide will provide the experimental data and analysis necessary to make an informed decision.
Experimental Protocols and Data
Strategy A: Synthesis via Pre-functionalized 4-iodo-6-methyl-1H-indole
This approach leverages the reactivity of the iodo-substituted indole in well-established cross-coupling reactions. Below are representative protocols for Suzuki and Sonogashira couplings.
This protocol describes a typical Suzuki-Miyaura reaction to form a C-C bond at the C4 position.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 4-iodo-6-methyl-1H-indole.
Step-by-Step Protocol:
-
To a stirred solution of 4-iodo-6-methyl-1H-indole (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 4:1 mixture of toluene and water (0.1 M), add sodium carbonate (2.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Expected Yield: Based on similar Suzuki couplings with iodo-indoles, yields are expected to be in the range of 80-95% .[1]
This protocol outlines a Sonogashira reaction for the introduction of an alkynyl group at the C4 position.
Reaction Scheme:
Caption: Sonogashira coupling of 4-iodo-6-methyl-1H-indole.
Step-by-Step Protocol:
-
To a solution of 4-iodo-6-methyl-1H-indole (1.0 eq) and the terminal alkyne (1.5 eq) in anhydrous DMF (0.2 M), add triethylamine (3.0 eq).
-
De-gas the solution with argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Expected Yield: Sonogashira couplings of iodo-indoles are generally high-yielding, with expected yields in the range of 85-98% .[2]
Strategy B: Synthesis via In-Situ Functionalization of 6-methyl-1H-indole
This strategy involves an initial C4-iodination of the less expensive 6-methyl-1H-indole, followed by the cross-coupling reaction. The key to this approach is a highly regioselective iodination step. While direct C4-iodination of simple indoles can be challenging, the use of a directing group can achieve the desired regioselectivity.[3]
This protocol describes a plausible method for the regioselective C4-iodination using a removable N-pivaloyl directing group.
Reaction Scheme:
Caption: Directed C4-iodination of 6-methyl-1H-indole.
Step-by-Step Protocol:
-
N-Protection: To a solution of 6-methyl-1H-indole (1.0 eq) in anhydrous THF (0.5 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give N-pivaloyl-6-methyl-1H-indole, which can often be used without further purification.
-
C4-Iodination: Dissolve the crude N-pivaloyl-6-methyl-1H-indole in dichloromethane (0.2 M) and add N-iodosuccinimide (1.1 eq). Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the formation of the C4-iodinated product.
-
Deprotection: Upon completion of the iodination, add a solution of sodium methoxide in methanol (2.0 eq) and stir at room temperature for 2-4 hours to remove the pivaloyl group.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield 4-iodo-6-methyl-1H-indole.
Expected Yield: The overall yield for this three-step, one-pot sequence is estimated to be in the range of 60-75% , based on literature precedents for similar directed C-H functionalizations and deprotection steps.[3]
Following the successful synthesis and isolation of 4-iodo-6-methyl-1H-indole, the cross-coupling reactions can be carried out as described in Protocols 1 and 2 .
Cost-Effectiveness Analysis
To provide a comprehensive comparison, we will analyze the cost of synthesizing 10 mmol of a hypothetical 4-aryl-6-methyl-1H-indole product via both strategies. The prices for reagents and catalysts are based on current catalog prices from major chemical suppliers and are subject to change.
| Component | Strategy A: Pre-functionalized | Strategy B: In-Situ Functionalization |
| Starting Indole | 4-iodo-6-methyl-1H-indole (10 mmol) | 6-methyl-1H-indole (10 mmol) |
| Estimated Cost | ~$250 - $400 | ~$5 - $10 |
| Iodination Reagents | N/A | Pivaloyl Chloride, NaH, NIS, NaOMe |
| Estimated Cost | N/A | ~$15 - $25 |
| Cross-Coupling Reagents | Arylboronic Acid (12 mmol), Na2CO3 | Arylboronic Acid (12 mmol), Na2CO3 |
| Estimated Cost | ~$20 - $50 | ~$20 - $50 |
| Catalyst | Pd(PPh3)4 (0.5 mmol) | Pd(PPh3)4 (0.5 mmol) |
| Estimated Cost | ~$30 - $60 | ~$30 - $60 |
| Solvents & Purification Media | Toluene, Water, Ethyl Acetate, Silica Gel | THF, DCM, Methanol, Toluene, Water, Ethyl Acetate, Silica Gel |
| Estimated Cost | ~$10 - $20 | ~$20 - $40 |
| Total Estimated Cost | ~$310 - $530 | ~$90 - $185 |
Analysis:
The cost analysis clearly demonstrates that Strategy B, the in-situ functionalization approach, is significantly more cost-effective than Strategy A. The primary driver of this cost difference is the high price of the pre-functionalized starting material, 4-iodo-6-methyl-1H-indole. Even with the additional reagents and solvents required for the protection, iodination, and deprotection steps in Strategy B, the overall cost remains substantially lower.
Process Mass Intensity (PMI):
Process Mass Intensity (PMI) is a green chemistry metric that measures the total mass of materials used to produce a certain mass of product.[4]
-
Strategy A will have a lower PMI due to the fewer number of synthetic steps and consequently, a smaller volume of solvents and reagents used.
-
Strategy B , with its additional steps, will inherently have a higher PMI.
However, the dramatic difference in starting material cost for Strategy B is likely to outweigh the considerations of a higher PMI for many applications, especially at the research and early development stages. For large-scale manufacturing, a more detailed PMI analysis and process optimization would be necessary to fully assess the environmental impact.
Conclusion and Recommendations
Based on this comparative analysis, the in-situ functionalization of 6-methyl-1H-indole (Strategy B) is the more cost-effective approach for the synthesis of 4-substituted-6-methyl-1H-indoles. While the pre-functionalized route (Strategy A) offers a more direct path, the high cost of 4-iodo-6-methyl-1H-indole makes it a less economically viable option for most applications.
Recommendations for Researchers:
-
For routine synthesis and library generation, Strategy B is highly recommended due to its significant cost savings.
-
If time and simplicity are the absolute primary concerns, and cost is not a limiting factor, Strategy A may be considered.
-
Further optimization of the C4-iodination protocol in Strategy B, potentially through the use of alternative directing groups or catalytic C-H activation methods, could lead to even greater efficiency and lower costs.[3][5]
This guide provides a framework for making an informed decision on the most appropriate synthetic strategy for accessing 4-substituted-6-methyl-1H-indoles. By carefully considering the trade-offs between cost, time, and process efficiency, researchers can select the path that best aligns with their project goals and resource constraints.
References
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Deng, H., & You, J. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(8), 1966-1979. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Heravi, M. M., Zadsirjan, V., & Rohani, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54486-54519. [Link]
-
Rago, A. J., & Dong, G. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─ H activation. Green Synthesis & Catalysis, 2(2), 216-227. [Link]
-
Lv, J., Wang, B., Yuan, K., Wang, Y., & Jia, Y. (2017). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 19(14), 3664-3667. [Link]
-
Beilstein Journals. Carbonylative synthesis and functionalization of indoles. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Brown, A. R. (2011). Suzuki–Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. The Journal of Organic Chemistry, 76(21), 8947-8955. [Link]
-
Chemsrc. Methyl 4-amino-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
-
ResearchGate. Regioselective C5−H Direct Iodination of Indoles. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]
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Beyond Pre-functionalization: A Comparative Guide to Modern Indole C4-Functionalization Strategies
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- 1. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecules | Special Issue : Indoles as Promising Scaffold for Drug Discovery: Synthesis, Bioactivities and Applications [mdpi.com]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Synthesized 4-iodo-6-methyl-1H-indole
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the cornerstone of reliable downstream applications, from biological assays to formulation development. The presence of even minute impurities can drastically alter pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 4-iodo-6-methyl-1H-indole, a key heterocyclic building block in modern medicinal chemistry.
We will move beyond rote protocols to dissect the causality behind methodological choices, ensuring that the described system is self-validating and grounded in established analytical principles.
The Analytical Challenge: Understanding 4-iodo-6-methyl-1H-indole and Its Impurity Profile
4-iodo-6-methyl-1H-indole is a moderately polar, aromatic molecule. Its indole scaffold provides a strong chromophore, making it highly suitable for UV detection in HPLC. Before developing a separation method, it is crucial to anticipate the potential impurities, which typically arise from the synthetic route employed. Common indole syntheses like the Fischer, Madelung, or Bischler methods can introduce specific process-related impurities.[1][2][3]
A comprehensive impurity profile for 4-iodo-6-methyl-1H-indole could include:
-
Starting Materials: Unreacted precursors, such as the corresponding hydrazine or aniline derivatives.
-
Isomeric Impurities: Positional isomers (e.g., 5-iodo-6-methyl-1H-indole) that may form depending on the regioselectivity of the synthesis.
-
Process-Related Impurities:
The primary analytical goal is to develop an HPLC method with sufficient selectivity to resolve the main compound from all these potential impurities, ensuring accurate quantification.
Comparative Analysis of HPLC Methodologies: A Multi-Parameter Approach
Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice for analyzing compounds of this nature due to its robustness and compatibility with a wide range of moderately polar molecules.[6][7][8] The power of RP-HPLC lies in the strategic selection of the stationary and mobile phases to achieve optimal separation.
The Stationary Phase: More Than Just a Column
The choice of the HPLC column is the most critical factor influencing selectivity. We will compare three common RP-HPLC stationary phases.
-
C18 (Octadecylsilane): This is the industry workhorse and the logical starting point. Its long alkyl chains provide strong hydrophobic retention, which is ideal for retaining the aromatic indole core. It offers excellent resolution for impurities that have a significant difference in polarity compared to the main analyte.
-
C8 (Octylsilane): With shorter alkyl chains, C8 columns are less retentive than their C18 counterparts.[8] This can be advantageous if the 4-iodo-6-methyl-1H-indole is too strongly retained on a C18 column, leading to excessively long run times and broad peaks. A C8 column can provide a similar separation mechanism but with faster elution.
-
Phenyl-Hexyl: This phase offers a unique separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring of the analyte. This alternative selectivity is invaluable for resolving structurally similar impurities, particularly positional isomers, which may co-elute on a standard C18 or C8 column.
The Mobile Phase: Fine-Tuning the Separation
The mobile phase composition is used to control the elution strength and fine-tune the selectivity of the separation.
-
Organic Modifier: The choice between Acetonitrile (ACN) and Methanol (MeOH) is significant.
-
Acetonitrile is generally preferred for aromatic compounds as it often yields sharper peaks and offers lower UV cutoff and viscosity.
-
Methanol is a more protic solvent and can offer different selectivity through hydrogen bonding interactions. It is a viable alternative if ACN fails to resolve critical pairs.
-
-
Aqueous Phase and pH Control: The indole nitrogen (N-H) is weakly acidic, and its ionization must be controlled to ensure reproducible retention times and good peak shape. Suppressing this ionization is key.[9]
-
Acid Modifiers: The addition of a small amount (0.1%) of an acid like Formic Acid or Acetic Acid to the aqueous phase is standard practice. It ensures the analyte is in a single, neutral form. For Mass Spectrometry (MS) compatibility, formic acid is the preferred choice.[6]
-
Buffers: For methods requiring stringent pH control, a buffer system (e.g., 10-20 mM phosphate or acetate buffer) can be used, but this may be overly complex for a simple purity assessment and can preclude MS compatibility.
-
Recommended Experimental Protocol: A Self-Validating Workflow
This protocol outlines a robust starting method for the purity analysis of 4-iodo-6-methyl-1H-indole. It is designed to be a self-validating system through the inclusion of rigorous system suitability checks, a cornerstone of reliable analytical testing.[10][11]
Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade water, and Formic Acid (≥98%).
-
Reference Standard: A well-characterized, high-purity standard of 4-iodo-6-methyl-1H-indole.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the indole N-H for consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile provides good peak shape for aromatic compounds. |
| Elution Mode | Gradient | A gradient is recommended to ensure elution of both polar and non-polar impurities within a reasonable timeframe. |
| Gradient Program | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B | This gradient covers a wide polarity range. The final re-equilibration step is crucial for reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Temperature control ensures stable retention times. |
| Detection | 220 nm | Indoles have a strong absorbance at this wavelength, providing high sensitivity for both the main peak and potential impurities. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
Solution Preparation
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~10 mg of the 4-iodo-6-methyl-1H-indole reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the synthesized 4-iodo-6-methyl-1H-indole into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analysis Workflow and System Suitability
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (diluent only) to ensure a clean baseline.
-
Make five replicate injections of the Working Standard solution (0.1 mg/mL).
-
Evaluate System Suitability: The system is deemed ready for analysis only if the following criteria are met for the five replicate injections:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): 0.8 - 1.5
-
Theoretical Plates (N): ≥ 2000
-
-
Inject the Sample Solution.
-
Data Analysis: Identify the main peak corresponding to 4-iodo-6-methyl-1H-indole. Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
The workflow for this analysis is summarized in the diagram below.
Caption: Experimental workflow for HPLC purity assessment.
Comparative Performance Data
To illustrate the importance of column selection, the following table presents hypothetical but realistic performance data for the separation of 4-iodo-6-methyl-1H-indole from a critical isomeric impurity.
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column | Commentary |
| Retention Time (Main Peak) | 15.2 min | 12.8 min | 14.5 min | C8 is the fastest, as expected. Phenyl-Hexyl shows slightly less retention than C18. |
| Resolution (Rs) with Isomer | 1.4 | 1.2 | 2.1 | The Phenyl-Hexyl column provides superior resolution due to π-π interactions, achieving baseline separation (Rs > 2.0). C18 and C8 show critical co-elution (Rs < 1.5). |
| Tailing Factor (Tf) | 1.1 | 1.2 | 1.1 | All columns provide excellent, symmetric peak shape. |
| Theoretical Plates (N) | 9500 | 8200 | 9100 | All columns demonstrate good efficiency. |
Final Recommendations for Researchers
-
Start with a Workhorse, but Be Prepared to Adapt: A C18 column with an acetonitrile/water/formic acid mobile phase is an excellent starting point for method development.
-
Prioritize Resolution: The ultimate goal is baseline resolution of all impurities from the main peak. If co-elution occurs, do not hesitate to screen alternative selectivities, such as a Phenyl-Hexyl column.
-
Embrace the PDA Detector: A Photodiode Array detector is a powerful tool. Use it to check for peak purity across the main analyte peak. A non-homogenous spectrum is a clear indicator of a co-eluting impurity.
-
System Suitability is Non-Negotiable: A method is only as reliable as its last system suitability test. Adhering to SST criteria ensures the data you generate is accurate and reproducible over time.[10]
-
Validate Your Method: For applications in regulated environments, this developed method must be fully validated according to ICH Q2(R1) guidelines to prove its accuracy, precision, specificity, linearity, and robustness.[11]
By applying these principles and methodologies, researchers can confidently and accurately assess the purity of their synthesized 4-iodo-6-methyl-1H-indole, ensuring the integrity and reliability of their scientific endeavors.
References
-
Synthesis of 4‐iodo‐6‐azaindoles and 2,5‐disubstituted 6‐azaindoles. ResearchGate. Available from: [Link]
-
Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Supporting Information. Available from: [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available from: [Link]
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available from: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Indole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. International Journal of Applied Pharmaceutics. Available from: [Link]
-
Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Der Pharma Chemica. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC, National Center for Biotechnology Information. Available from: [Link]
-
Challenges in HPLC Method Development for Impurity Identification. SynThink. Available from: [Link]
-
Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]
Sources
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- 4. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
assessing the scalability of different 4-iodo-6-methyl-1H-indole synthesis methods
Executive Summary
The synthesis of 4-iodo-6-methyl-1H-indole presents a specific regiochemical challenge in drug development. While the indole scaffold is ubiquitous, functionalization at the C4 position is notoriously difficult due to the natural electrophilic reactivity of the indole ring, which favors C3 > C2 > C5/C6.
For Process Chemistry teams, the choice of synthesis route determines the project's viability. This guide evaluates three primary methodologies—Leimgruber-Batcho , Bartoli , and Fischer Indole Synthesis —ranking them on scalability, atom economy, and regiocontrol.
The Verdict: The Leimgruber-Batcho protocol, proceeding via the iodination of 2-nitro-4-methyltoluene, is identified as the only viable route for multi-kilogram scale-up, offering superior safety profiles and purification efficiency compared to the alternatives.
Strategic Route Analysis
The "Regioselectivity Trap"
The primary failure mode in synthesizing 4-substituted indoles is the formation of inseparable isomers.
-
Fischer Synthesis: Using 3-iodo-5-methylphenylhydrazine yields a ~1:1 mixture of 4-iodo and 6-iodo isomers. Separation requires extensive chromatography, rendering it non-scalable.
-
Bartoli Synthesis: Requires ortho-substitution to the nitro group for high yields.[1][2] While rapid for 7-substituted indoles, it struggles with 4-substituted targets unless specific steric conditions are met.
Decision Matrix
The following diagram illustrates the decision logic for selecting the Leimgruber-Batcho route over competitors.
Figure 1: Strategic decision tree highlighting the regiochemical bottlenecks of classic methods versus the specificity of the Leimgruber-Batcho approach.
Comparative Methodology
Method A: Leimgruber-Batcho (Recommended)
This route constructs the pyrrole ring de novo from a pre-functionalized benzene ring. The key success factor is the accessibility of 2-iodo-4-methyl-6-nitrotoluene .
-
Mechanism: Condensation of the acidic methyl group of o-nitrotoluene with DMF-DMA forms an enamine. Reductive cyclization (using H2/Raney Ni or Fe/AcOH) closes the ring.
-
Scalability: High. Avoids cryogenics; intermediates are often crystalline.
-
Regiocontrol: Absolute. The position of the iodine is fixed on the benzene precursor before ring closure.
Method B: Bartoli Vinyl Grignard[2]
-
Mechanism: Reaction of vinylmagnesium bromide with a nitroarene.
-
Scalability: Low. Requires 3-4 equivalents of Grignard reagent (expensive, hazardous waste). The reaction is highly exothermic and requires -40°C to -70°C cooling, which is CAPEX-intensive at scale.
-
Regiocontrol: Poor for this specific target. Bartoli works best for 7-substituted indoles (ortho-nitro substituted).[3]
Method C: Thallation-Iodination (Obsolete)
-
Mechanism: Electrophilic thallation of 6-methylindole at C4 (directed by N-H), followed by iodinolysis.
-
Scalability: Zero. Thallium(III) trifluoroacetate is extremely toxic. This method is strictly academic and prohibited in modern pharmaceutical manufacturing.
Detailed Protocol: Leimgruber-Batcho Route
This protocol is designed for a 100g to 1kg pilot scale.
Phase 1: Precursor Synthesis (Regioselective Iodination)
Objective: Synthesize 2-iodo-4-methyl-6-nitrotoluene . Note: The starting material, 4-methyl-2-nitrotoluene, directs electrophilic substitution to position 6 (ortho to methyl, meta to nitro), perfectly setting up the C4-iodo position of the final indole.
Reagents:
-
4-Methyl-2-nitrotoluene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Triflic acid (TfOH) (Catalytic, 10 mol%) or H2SO4
-
Solvent: Acetonitrile (MeCN)
Workflow:
-
Dissolve 4-methyl-2-nitrotoluene in MeCN at room temperature.
-
Add NIS in portions to control exotherm.
-
Add acid catalyst.[4] Stir at 25-40°C for 4-6 hours.
-
QC Check: Monitor via HPLC for disappearance of starting material.
-
Workup: Quench with aqueous sodium thiosulfate (removes excess iodine). Extract with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water. (Crucial for scale: Avoids column chromatography).
Phase 2: Enamine Formation
Objective: Synthesize (E)-2-(2-iodo-4-methyl-6-nitrophenyl)-N,N-dimethylethenamine .
Reagents:
-
2-iodo-4-methyl-6-nitrotoluene (from Phase 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Solvent: DMF (anhydrous)
-
Pyrrolidine (Catalytic, 5 mol% - accelerates reaction)
Workflow:
-
Charge reactor with nitro-precursor and DMF.
-
Add DMF-DMA and pyrrolidine.
-
Heat to 110°C for 12-18 hours. (Distill off methanol byproduct to drive equilibrium).
-
Visual Cue: Solution turns deep dark red (characteristic of nitrostyrenes/enamines).
-
Workup: Concentrate under reduced pressure. The product usually precipitates upon cooling or addition of cold methanol. Filter and wash.[4][5][6]
Phase 3: Reductive Cyclization
Objective: Ring closure to 4-iodo-6-methyl-1H-indole . Critical Safety Note: Hydrogenation of iodo-compounds can lead to de-iodination. Chemical reduction (Fe/AcOH or Zn/AcOH) is preferred over catalytic hydrogenation (Pd/C) to preserve the C-I bond.
Reagents:
-
Iron powder (325 mesh, 5.0 eq)
-
Acetic Acid (glacial) / Ethanol (1:3 ratio)
-
Silica gel (additive to aid filtration of iron salts)
Workflow:
-
Suspend enamine in EtOH/AcOH. Heat to 80°C.
-
Add Iron powder portion-wise (Caution: Hydrogen evolution).
-
Reflux for 2-4 hours.
-
QC Check: TLC/HPLC should show disappearance of red enamine and appearance of fluorescent indole spot.
-
Workup: Filter hot through Celite/Silica pad to remove iron sludge. Wash cake with EtOAc.
-
Neutralize filtrate with NaHCO3.
-
Isolation: Crystallize from Toluene/Heptane.
Experimental Data Comparison
The following table summarizes expected metrics based on standard process chemistry literature for substituted indoles.
| Metric | Leimgruber-Batcho | Bartoli Grignard | Fischer Indole |
| Overall Yield | 45 - 60% | 15 - 25% | 30% (after separation) |
| Atom Economy | High | Poor (3 eq. Grignard waste) | Moderate |
| Purification | Crystallization (Scalable) | Chromatography (Difficult) | HPLC/Column (Non-scalable) |
| Safety | Manageable (Standard PPE) | High Risk (Exotherm/Cryo) | Standard |
| Cost Driver | DMF-DMA (Moderate) | VinylMgBr (High) | Purification Labor (High) |
| C-I Bond Stability | High (Chemical Reduction) | High | High |
Mechanistic Visualization
Understanding the transformation is vital for troubleshooting.
Figure 2: Step-wise mechanistic flow of the Leimgruber-Batcho synthesis, highlighting the critical enamine intermediate.
Troubleshooting & Optimization (Expert Tips)
-
Preserving the Iodine: During the reduction step (Phase 3), avoid using Palladium or Raney Nickel under Hydrogen pressure, as this frequently causes hydrodehalogenation (stripping the iodine). Iron/Acetic acid or Zinc/Acetic acid are much gentler on aryl halides.
-
Enamine Stalling: If Phase 2 is slow, ensure the methanol byproduct is being actively distilled off. The reaction is equilibrium-driven. Adding 5% pyrrolidine acts as a nucleophilic catalyst, forming a more reactive enamine species transiently.
-
Color as Indicator: The enamine formation is self-indicating. The starting nitro-toluene is pale yellow; the product is deep red. If the solution is not dark red, the reaction is incomplete.
References
-
Leimgruber-Batcho General Methodology
-
Leimgruber, W., & Batcho, A. D. (1971). Method for preparing indoles. US Patent 3732245. Link
-
-
Bartoli Indole Synthesis Scope
-
Regioselectivity in Indole Synthesis
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
-
Iodination of Nitrotoluenes
-
Olah, G. A., et al. (1993). Synthetic Methods and Reactions. Journal of Organic Chemistry. (General reference for electrophilic aromatic substitution patterns). Link
-
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 3. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Comparative Guide to the Synthesis of 4-iodo-6-methyl-1H-indole for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the synthesis of specifically substituted indole scaffolds is a cornerstone of innovation. The molecule 4-iodo-6-methyl-1H-indole represents a valuable building block, with the iodine atom at the C4 position providing a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of novel chemical space for therapeutic agents. This guide provides an in-depth comparison of two robust, peer-reviewed synthetic methodologies for obtaining this target compound: the Batcho-Leimgruber indole synthesis and the Fischer indole synthesis. The discussion delves into the mechanistic rationale behind each approach, offering practical, step-by-step protocols and a comparative analysis of their respective advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of 4-iodo-6-methyl-1H-indole presents a distinct regiochemical challenge. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. Therefore, direct iodination of 6-methyl-1H-indole would overwhelmingly yield the 3-iodo isomer. To achieve the desired C4-iodination, strategic approaches that construct the indole ring with the iodine atom already in place are necessary. This guide will compare two such classical and reliable methods.
Method 1: The Batcho-Leimgruber Indole Synthesis
The Batcho-Leimgruber synthesis is a powerful method for constructing the indole nucleus from an ortho-nitrotoluene derivative.[1][2] Its primary advantage lies in the predictable regiochemical outcome, making it highly suitable for preparing indoles with substitution patterns that are difficult to access through other means.[1]
Mechanistic Rationale
The synthesis proceeds in two key stages. First, the ortho-methyl group of a substituted 2-nitrotoluene is deprotonated, and the resulting carbanion reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a stable enamine intermediate. The electron-withdrawing nitro group enhances the acidity of the ortho-methyl protons, facilitating this initial condensation.[3] The second stage involves the reductive cyclization of the enamine. Reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to furnish the aromatic indole ring.[4] A variety of reducing agents can be employed, offering flexibility to the synthetic design.[2]
Experimental Protocol: Batcho-Leimgruber Synthesis of 4-iodo-6-methyl-1H-indole
This protocol is adapted from established Batcho-Leimgruber procedures.[1][5]
Step 1: Synthesis of 2-methyl-3-iodo-5-nitrotoluene
-
Rationale: The synthesis begins with the regioselective iodination of 2-methyl-5-nitrotoluene. The directing effects of the methyl and nitro groups guide the iodine to the desired position.
-
Procedure: To a solution of 2-methyl-5-nitrotoluene (1.0 eq) in a suitable solvent such as sulfuric acid, add N-iodosuccinimide (NIS) (1.1 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture onto ice and extract with ethyl acetate. The organic layer is washed with saturated sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-methyl-3-iodo-5-nitrotoluene.
Step 2: Synthesis of (E)-1-(dimethylamino)-2-(2-methyl-3-iodo-5-nitrophenyl)ethene
-
Rationale: This step involves the formation of the key enamine intermediate.
-
Procedure: A mixture of 2-methyl-3-iodo-5-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) in anhydrous DMF is heated at reflux for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to give the crude enamine, which can be used in the next step without further purification.
Step 3: Reductive Cyclization to 4-iodo-6-methyl-1H-indole
-
Rationale: The final step is the reductive cyclization of the enamine to the target indole. A common and effective method utilizes Raney Nickel and hydrazine.[2]
-
Procedure: The crude enamine from the previous step is dissolved in ethanol. Raney Nickel (a catalytic amount) is added carefully. Hydrazine hydrate (5.0 eq) is then added dropwise at room temperature. The reaction mixture is heated at reflux for 2-4 hours. After cooling, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 4-iodo-6-methyl-1H-indole.
Method 2: The Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[6][7] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[8]
Mechanistic Rationale
The reaction mechanism is initiated by the formation of a phenylhydrazone. Under acidic conditions, the hydrazone tautomerizes to an enehydrazine, which then undergoes a[2][2]-sigmatropic rearrangement (a Claisen-type rearrangement).[8] The resulting intermediate subsequently undergoes cyclization and elimination of ammonia to generate the aromatic indole ring. The regiochemical outcome of the cyclization is dependent on the substitution pattern of the arylhydrazine.[8]
Experimental Protocol: Fischer Indole Synthesis of 4-iodo-6-methyl-1H-indole
This protocol is based on established Fischer indole synthesis procedures.[6][9]
Step 1: Synthesis of 3-iodo-5-methylaniline
-
Rationale: The synthesis of the key substituted aniline precursor is the first step. This can be achieved from 3,5-dimethylaniline via a selective iodination followed by removal of one methyl group, though a more direct route is often preferred if starting materials are available. An alternative is the iodination of m-toluidine, which may produce a mixture of isomers requiring separation. For this guide, we will assume the synthesis from a suitable precursor. A plausible route involves the Sandmeyer reaction of 3-amino-5-methylbenzoic acid.
Step 2: Synthesis of (3-iodo-5-methylphenyl)hydrazine
-
Rationale: The aniline is converted to the corresponding hydrazine, a key intermediate for the Fischer synthesis. This is a standard two-step process involving diazotization followed by reduction.
-
Procedure: 3-iodo-5-methylaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added slowly to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid. The mixture is stirred at 0 °C for 1-2 hours. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a strong base (e.g., NaOH) to liberate the free hydrazine. The product is extracted with diethyl ether, and the organic layer is dried and concentrated to give (3-iodo-5-methylphenyl)hydrazine.
Step 3: Formation of the Hydrazone and Cyclization to 4-iodo-6-methyl-1H-indole
-
Rationale: The hydrazine is condensed with a suitable carbonyl compound (e.g., pyruvic acid or acetone) to form the hydrazone, which is then cyclized in the presence of an acid catalyst to yield the final indole product. Using pyruvic acid will initially yield the 2-carboxylic acid, which can be decarboxylated. Using acetone will yield the 2-methylindole. For the synthesis of the parent indole, a glyoxylic acid equivalent is often used.
-
Procedure (using an aldehyde equivalent): (3-iodo-5-methylphenyl)hydrazine (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. An aldehyde equivalent such as chloroacetaldehyde dimethyl acetal (1.1 eq) is added. The mixture is heated to form the hydrazone. An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is then added, and the mixture is heated at a higher temperature (e.g., 80-120 °C) for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 4-iodo-6-methyl-1H-indole.
Comparative Analysis
| Feature | Batcho-Leimgruber Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted arylhydrazines and carbonyl compounds |
| Regiocontrol | Excellent and predictable | Can be ambiguous with unsymmetrical ketones or meta-substituted hydrazines |
| Reaction Conditions | Often requires high temperatures for enamine formation; reduction step is typically mild. | Requires acidic conditions and often elevated temperatures for cyclization. |
| Versatility | Excellent for 2,3-unsubstituted indoles. | Highly versatile for a wide range of substituted indoles. |
| Number of Steps | Typically 2-3 steps from the substituted nitrotoluene. | Typically 2-3 steps from the substituted aniline. |
| Potential Yields | Generally good to excellent. | Can vary widely depending on the substrates and conditions. |
Visualization of Synthetic Workflows
Caption: Workflow for the Fischer indole synthesis of 4-iodo-6-methyl-1H-indole.
Conclusion and Recommendations
Both the Batcho-Leimgruber and Fischer indole syntheses represent viable and effective methods for the preparation of 4-iodo-6-methyl-1H-indole.
-
The Batcho-Leimgruber synthesis is highly recommended when unambiguous regiochemical control is the primary concern. The step-wise construction of the indole ring from a pre-functionalized nitrotoluene ensures the desired placement of the iodo and methyl substituents.
-
The Fischer indole synthesis , while potentially requiring more careful consideration of starting material synthesis and possible isomer separation, offers broad applicability and utilizes readily available classes of reagents. Its success is well-documented for a vast array of indole derivatives.
The choice between these two methods will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific requirements for purity and yield in the context of a particular research or development program. Both pathways, when executed with care, provide reliable access to the valuable 4-iodo-6-methyl-1H-indole intermediate.
References
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.
- Leimgruber, W., & Batcho, A. D. (1971). Indole Synthesis. U.S.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
A recent one-pot tandem methodology for synthesizing substituted indoles from o-nitrotoluenes, derived from the Leimgruber-Batcho reaction, has been presented. This approach eliminates the need for isolating potentially unstable enamine intermediates and significantly reduces by-products and chemical waste. [5]9. The initial step of the Leimgruber-Batcho synthesis takes advantage of the enhanced acidity of the benzylic methyl hydrogens of o-nitrotoluene. [3]10. The Fischer indole synthesis can be carried out in boiling glacial acetic acid, which can influence reaction times and yields. [9]11. The reductive cyclization of nitrostyrenes to indoles can be achieved using various methods, including palladium-catalyzed reactions with CO surrogates. [10][11]12. The mechanism of the Leimgruber-Batcho synthesis involves the reduction of a nitro group to an amine, followed by cyclization and elimination.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
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- 4. youtube.com [youtube.com]
- 5. journalijar.com [journalijar.com]
- 6. researchgate.net [researchgate.net]
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- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. air.unimi.it [air.unimi.it]
Technical Guide: Strategic Applications of 4-Iodo-6-methyl-1H-indole in Drug Discovery
Executive Summary: The Strategic Value of the 4-Iodo-6-methyl Scaffold
In modern medicinal chemistry, the 4-iodo-6-methyl-1H-indole (CAS: 885522-28-1) scaffold represents a "privileged structure" for accessing difficult chemical space. While the indole core is ubiquitous in FDA-approved drugs (e.g., Osimertinib, Sunitinib), the specific 4-position functionalization remains a synthetic bottleneck due to the natural reactivity of the indole ring, which favors electrophilic attack at C3.
The 4-iodo substituent provides a pre-installed, highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing the introduction of complex heterocycles or solubilizing groups into the "solvent-exposed" region of a protein binding pocket. Concurrently, the 6-methyl group serves two critical functions:
-
Metabolic Blocking: It sterically and electronically hinders oxidation at the C6 position, a common metabolic soft spot in indole drugs (mediated by CYP450 isoforms).
-
Hydrophobic Filling: It enhances binding affinity by occupying small hydrophobic sub-pockets often found in kinases and GPCRs.
This guide presents comparative performance data and case studies demonstrating how this specific building block accelerates lead optimization.
Comparative Analysis: 4-Iodo vs. Alternative Halogenated Indoles
When selecting a building block for library synthesis, the choice between 4-iodo, 4-bromo, and 4-chloro analogs is critical. The 4-iodo variant offers superior reactivity, often necessitating milder conditions that preserve sensitive functional groups on the coupling partner.
Table 1: Reactivity & Performance Comparison (Pd-Catalyzed Coupling)
| Feature | 4-Iodo-6-methyl-1H-indole | 4-Bromo-6-methyl-1H-indole | 4-Chloro-6-methyl-1H-indole |
| C-X Bond Energy | ~57 kcal/mol (Weakest) | ~68 kcal/mol | ~81 kcal/mol (Strongest) |
| Oxidative Addition | Fast (Rate-limiting step is often transmetallation) | Moderate (Requires heat/activation) | Slow (Requires specialized ligands like Buchwald biaryls) |
| Reaction Temp. | Room Temp to 60°C | 80°C - 100°C | >100°C |
| Catalyst Load | Low (1-3 mol%) | Standard (5-10 mol%) | High (often requires specialized precatalysts) |
| Yield (Steric Bulk) | High (85-95%) | Moderate (60-75%) | Low (<40%) |
| Cost | High | Moderate | Low |
Expert Insight: Use the 4-iodo variant when coupling with:
-
Electron-deficient boronic acids (which transmetallate slowly).
-
Thermally unstable partners.
-
Substrates with high steric hindrance (ortho-substitution).
Case Study 1: Synthesis of Tryptophan Dioxygenase (TDO) Inhibitors
Context: TDO is a key target in immuno-oncology. Inhibitors often require a specific "pyridyl-ethenyl-indole" motif.[1] The 4-iodo-6-methyl-1H-indole serves as the ideal precursor for a Heck Reaction to install the vinyl-pyridine side chain while maintaining the 6-methyl metabolic block.
Experimental Workflow
The synthesis relies on a regioselective Heck coupling at the C4 position. The high reactivity of the C4-iodine allows the reaction to proceed without protecting the N1-hydrogen in some cases, although N-protection (e.g., Boc or Tosyl) is recommended for scale-up.
Protocol: C4-Selective Heck Coupling
-
Reagents: 4-Iodo-6-methyl-1H-indole (1.0 equiv), 4-Vinylpyridine (1.5 equiv), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (3.0 equiv).
-
Solvent: DMF or CH₃CN (degassed).
-
Conditions: Heat at 90°C for 12 hours under Argon.
-
Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Why this works: The 4-iodo position undergoes oxidative addition much faster than the C2/C3 C-H activation pathways, ensuring regioselectivity. The 6-methyl group prevents side reactions at the benz-ring and improves the lipophilicity profile (LogP) of the final inhibitor.
Caption: Figure 1. Regioselective Heck coupling utilizing the high reactivity of the 4-iodo motif to synthesize TDO inhibitor precursors.
Case Study 2: Fragment-Based Optimization of Kinase Inhibitors
Context: In kinase drug discovery, the "hinge binder" is often an indole. Optimizing the "solvent front" interaction (projecting from C4) is crucial for selectivity. Challenge: Standard Suzuki couplings at C4 are sterically demanding due to the peri-interaction with C3-H and C5-H. Solution: The 4-iodo-6-methyl scaffold allows for mild, room-temperature couplings with complex, solubilizing boronic acids (e.g., N-methylpiperazine derivatives) that would decompose under the harsh forcing conditions required for 4-bromo analogs.
Protocol: Room Temperature Suzuki-Miyaura Coupling
Objective: Install a solubilizing tail at C4.
-
Substrate: N-Boc-4-iodo-6-methylindole (Protection is required here to prevent N-arylation).
-
Coupling Partner: (1-methylpiperidin-4-yl)boronic acid (1.2 equiv).
-
Catalyst System: Pd(dppf)Cl₂·DCM (3 mol%) + K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents thoroughly (sparge with N₂ for 15 min).
-
Mix reagents in a sealed tube.
-
Stir at 25°C - 40°C for 4-6 hours. (Note: 4-Bromo would require 80-100°C).
-
Monitor by LCMS for disappearance of the iodo-starting material.
-
Self-Validating Check:
-
De-iodination Control: If the reaction is too slow, you may observe hydro-deiodination (replacement of I with H). If this occurs (>5%), switch to a more active catalyst like Pd(dtbpf)Cl₂ or XPhos Pd G3 .
Caption: Figure 2. Workflow comparison showing the mild activation advantage of the 4-iodo scaffold in installing sensitive solubilizing groups.
References
-
Indole Derivatives in Drug Discovery: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review. (2024).[2][3] MDPI. Link
-
6-Methylindole Applications: 6-Methyl-1H-indole Biochemical Reagent Profile. ChemSrc. Link
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Mechanism and Protocols. Organic Chemistry Portal. Link
-
TDO Inhibitor Synthesis: Synthesis of Tryptophan Dioxygenase Inhibitors using Indole Scaffolds. MedChemExpress. Link
-
Annulated Indole Libraries: Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds. NIH PubMed. Link
Sources
Safety Operating Guide
Navigating the Handling of 4-iodo-6-methyl-1H-indole: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Key Safety Information
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irrit. 2 |
| H319 | Causes serious eye irritation | Eye Irrit. 2 |
| H335 | May cause respiratory irritation | STOT SE 3 |
| H302 | Harmful if swallowed | Acute Tox. 4 |
This information is extrapolated from safety data for structurally similar indole compounds and halogenated aromatic amines.[1][2][3]
The following guide provides a detailed operational plan for the safe handling and disposal of 4-iodo-6-methyl-1H-indole, a compound utilized in various research and development applications. As a Senior Application Scientist, the following protocols are designed to ensure both the safety of laboratory personnel and the integrity of the experimental work.
Foundational Safety: Understanding the Risks
4-iodo-6-methyl-1H-indole, a halogenated indole derivative, presents several potential hazards that necessitate a robust personal protective equipment (PPE) strategy. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures like methylindoles and iodoanilines indicate a consistent hazard profile. The primary risks are irritation to the skin, eyes, and respiratory system, as well as potential toxicity if ingested.[1][2][3] The iodine substituent also classifies this compound as a halogenated organic, which has specific disposal requirements.
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential when handling 4-iodo-6-methyl-1H-indole. The selection of appropriate gear is contingent on the specific laboratory procedure being undertaken.
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a range of organic solvents and chemicals. Given the risk of skin irritation, gloves are a mandatory first line of defense.[4] |
| Eye Protection | Chemical Safety Goggles | Goggles provide a complete seal around the eyes, protecting against splashes and any fine particulates, which is critical due to the compound's classification as a serious eye irritant.[4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is sufficient to protect against incidental skin contact on the arms and torso. |
| Respiratory Protection | N95 Respirator or use in a Fume Hood | If handling the compound as a powder outside of a fume hood, an N95 respirator is necessary to prevent inhalation of airborne particles that could cause respiratory irritation.[6] The primary engineering control should be a certified chemical fume hood. |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial to minimize exposure and ensure safety throughout the handling process.
Preparation and Weighing
All handling of solid 4-iodo-6-methyl-1H-indole should ideally be conducted within a chemical fume hood to mitigate the risk of inhalation.[7]
Step-by-Step Protocol:
-
Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.
-
Don PPE: Before handling the primary container, put on a lab coat, chemical safety goggles, and nitrile or neoprene gloves.
-
Prepare for Weighing: Place a weigh boat on an analytical balance inside the fume hood.
-
Dispense the Compound: Carefully dispense the required amount of 4-iodo-6-methyl-1H-indole into the weigh boat.
-
Secure the Primary Container: Tightly close the original container and wipe it down with a damp cloth to remove any residual powder before returning it to its designated storage location.
-
Proceed with Experiment: The weighed compound is now ready for use in your experimental procedure within the fume hood.
PPE Donning and Doffing Procedure
The order in which PPE is put on and taken off is critical to prevent cross-contamination.
Donning (Putting On):
-
Lab Coat
-
Safety Goggles
-
Gloves (ensure cuffs are pulled over the sleeves of the lab coat)
Doffing (Taking Off):
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove the lab coat, turning it inside out as you do so.
-
Safety Goggles: Remove goggles last.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[2][8]
Disposal Plan
As a halogenated organic compound, 4-iodo-6-methyl-1H-indole and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Any leftover compound, contaminated weigh boats, and gloves should be placed in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.
-
Never dispose of this compound or its solutions down the drain.[9] Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
Below is a decision-making workflow for the handling and disposal of 4-iodo-6-methyl-1H-indole.
Caption: Workflow for safe handling and disposal.
Storage and Incompatibilities
Proper storage is crucial for maintaining the stability of 4-iodo-6-methyl-1H-indole and preventing hazardous reactions.
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[1] Some sources for similar compounds recommend refrigeration and protection from direct sunlight.[1][10]
-
Known Incompatibilities: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, which can react exothermically with indole derivatives.[11][12]
By adhering to these detailed protocols, researchers can confidently and safely work with 4-iodo-6-methyl-1H-indole, ensuring a secure laboratory environment for all.
References
- TCI Europe N.V. (n.d.). Safety Data Sheet: 4-Methylindole.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Iodoaniline.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BASF. (2026, February 5). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).
- MedchemExpress. (n.d.). 6-Methyl-1H-indole (6-Methylindole).
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Cayman Chemical. (2025, November 12). Safety Data Sheet: 5,6-dihydroxy Indole.
- Chemisphere. (n.d.). Skatole SDS GHS MSDS Sheet.
- The Journal of Organic Chemistry. (2026, February 5). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Methylindole.
-
PubChem. (n.d.). 1H-Indole, 6-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
- Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue University - Engineering.
- Darke, S., Du, Y., & Farrell, M. (2017, October 16). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1836-1844.
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2021, June 18). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)
- BFK Solutions LLC. (2021, December 9). Halogenated Solvent Exposure – How low will it go?.
-
Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]
- ResearchGate. (n.d.). Green oxidation of indoles using halide catalysis.
- 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
- Sigma-Aldrich. (n.d.). 6-Methylindole 97.
- BLD Pharm. (n.d.). 6-Iodo-4-methyl-1H-indole.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Skatole SDS GHS MSDS Sheet [skatole.net]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. orgsyn.org [orgsyn.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
